T.cruzi Inhibitor
Description
Pathogenic Mechanisms and Parasite Biology of Trypanosoma cruzi
Trypanosoma cruzi is a protozoan parasite with a complex life cycle that involves both an insect vector (triatomine bugs) and a mammalian host. wikipedia.orgscispace.com The parasite exists in distinct morphological forms: epimastigotes, which are replicative in the insect's gut; non-replicative, infective metacyclic trypomastigotes found in the insect's feces; and amastigotes, the replicative form inside mammalian cells. fiocruz.br Infection in mammals begins when metacyclic trypomastigotes enter the body through breaks in the skin or mucous membranes, often facilitated by the host scratching the site of the insect's bite. fiocruz.brnih.gov
Once inside the host, T. cruzi invades a variety of cells, including macrophages, muscle cells, and nerve cells. mdpi.comfrontiersin.org The parasite enters host cells through mechanisms such as lysosome-dependent pathways and plasma membrane invagination. mdpi.com Key to this process are surface glycoproteins like gp82 and the cysteine protease cruzipain, which facilitate cell adhesion and invasion. mdpi.comfrontiersin.org After entering the host cell, the parasite is enclosed in a parasitophorous vacuole, from which it must escape into the cytoplasm to replicate. nih.gov Inside the cytoplasm, the trypomastigotes differentiate into amastigotes, which multiply by binary fission. nih.gov This replication cycle eventually leads to the rupture of the host cell, releasing a new wave of trypomastigotes into the bloodstream to infect other cells and tissues. mdpi.com
T. cruzi has evolved sophisticated mechanisms to evade the host's immune response. These include interfering with the complement system and lymphocyte maturation. mdpi.com The parasite's ability to survive and replicate within host cells contributes to the chronic nature of the infection and the development of Chagas disease. mdpi.com The persistence of the parasite and its antigens can trigger inflammatory responses that lead to tissue damage, particularly in the heart and digestive system, which are the hallmarks of chronic Chagas disease. mdpi.comahajournals.org
Global Burden of Chagas Disease: Unmet Needs in Chemotherapy
Chagas disease remains a major public health issue, primarily in Latin America, but it is increasingly being detected in other parts of the world due to migration. who.inthealthdata.org The World Health Organization (WHO) estimates that 6 to 7 million people are infected with T. cruzi worldwide, with approximately 12,000 deaths occurring annually as a result of the disease. who.int The disease is often called "silent and silenced" because many infected individuals are asymptomatic in the initial phase. who.int
The global burden of Chagas disease is significant, with an estimated 75 million people at risk of infection. isntd.org The disease has a substantial economic impact due to healthcare costs and loss of productivity. nih.gov Despite the scale of the problem, Chagas disease is classified as a neglected tropical disease, receiving limited attention and funding for research and development of new treatments. nih.govfrontiersin.org
The current therapeutic options for Chagas disease are limited to two nitroheterocyclic compounds: benznidazole (B1666585) and nifurtimox (B1683997). nih.govacs.org These drugs were developed several decades ago and have significant limitations. biorxiv.org Their efficacy is highest during the acute phase of the infection but decreases significantly in the chronic phase. frontiersin.orgbiorxiv.org Furthermore, they are associated with frequent and sometimes severe side effects, which can lead to treatment discontinuation. biorxiv.org The lack of pediatric formulations for benznidazole further complicates treatment in children. dndi.org These limitations underscore the critical unmet need for new, safer, and more effective chemotherapies for all stages of Chagas disease. biorxiv.org
Historical Context of Anti-Trypanosoma cruzi Chemotherapy Development
The history of drug development for Chagas disease is marked by long periods of stagnation. Benznidazole and nifurtimox, the only two drugs currently approved for treatment, were introduced in the 1960s and 1970s. frontiersin.orgbiorxiv.org For many years, etiological treatment was primarily recommended only for acute cases or in instances of reactivation due to immunosuppression. scielo.br It wasn't until the early 21st century that a broader consensus emerged on the importance of treating chronic infections to prevent disease progression. scielo.br
Efforts to discover new drugs have been hampered by a variety of factors, including a lack of financial incentives for pharmaceutical companies and a limited understanding of the parasite's complex biology and its interactions with the host. biorxiv.org In recent years, there has been a renewed push to develop new anti-T. cruzi agents. This has involved high-throughput screening of large compound libraries to identify new chemical entities with activity against the parasite. dndi.org
Several promising targets for drug development have been identified, including enzymes essential for the parasite's survival, such as cruzain and dihydrofolate reductase. researchgate.net However, the translation of promising preclinical candidates into effective clinical treatments has been challenging. For example, ergosterol (B1671047) biosynthesis inhibitors like posaconazole (B62084) and ravuconazole (B1678830) showed promise in preclinical studies but ultimately failed to demonstrate sufficient efficacy in clinical trials for Chagas disease. tandfonline.comscielo.br Similarly, the cruzain inhibitor K777 showed preclinical efficacy but was halted due to toxicity concerns. frontiersin.org These experiences have highlighted the need for improved screening cascades and a better understanding of the parasite's diverse strains and their varying drug susceptibilities. tandfonline.comscielo.br
Rationale for Research and Development of Novel T.cruzi Inhibitors
The rationale for investing in the research and development of new T. cruzi inhibitors is multifaceted and compelling. The significant limitations of the current therapies, including their variable efficacy, toxicity profiles, and the emergence of drug-resistant strains, create a clear and urgent medical need. acs.orgresearchgate.net The development of new drugs is essential to improve treatment outcomes, particularly for patients in the chronic phase of the disease where current options are least effective. tandfonline.com
Furthermore, the complex life cycle of T. cruzi and its ability to establish persistent infections present unique challenges that necessitate novel therapeutic strategies. The existence of dormant amastigotes, which may be less susceptible to current drugs, highlights the need for compounds with different mechanisms of action that can achieve complete parasite eradication. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H26ClF3N2O |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H25F3N2O.ClH/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25;/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3;1H |
InChI Key |
GBBPVLQIMJCBJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Target Identification and Validation in Trypanosoma Cruzi for Inhibitor Development
Essential Parasite Biochemical Pathways as Drug Targets
The search for effective anti-Chagasic drugs has led to the investigation of several essential biochemical pathways within Trypanosoma cruzi. These pathways are crucial for the parasite's growth, replication, and survival. The primary strategy involves identifying enzymes or processes that are either unique to the parasite or sufficiently different from their human counterparts to allow for selective inhibition.
The sterol biosynthesis pathway in T. cruzi is one of the most extensively studied and validated targets for drug development. scielo.br Unlike their mammalian hosts, who utilize cholesterol, trypanosomatids rely on the de novo synthesis of 24-alkyl-sterols, such as ergosterol (B1671047), which are essential for their membrane integrity and function. scielo.brplos.org This dependency makes the enzymes within this pathway attractive targets for selective inhibition.
Sterol 14α-demethylase (CYP51) : This enzyme is a critical component of the sterol biosynthesis pathway, catalyzing the removal of the 14α-methyl group from sterol precursors. plos.orgnih.gov Inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols and the depletion of essential ergosterols, ultimately causing parasite death. plos.orgplos.org Azole-based antifungal agents, which target CYP51, have shown significant anti-T. cruzi activity. plos.orgwww.gov.uk For instance, Posaconazole (B62084) and Ravuconazole (B1678830) are potent inhibitors of T. cruzi CYP51 and have been investigated in clinical trials. scielo.brplos.orgbioline.org.br Non-azole inhibitors, such as the pyridine (B92270) derivatives UDO and UDD , have also demonstrated high potency and selectivity against T. cruzi CYP51. www.gov.uk Other compounds like Ketoconazole (B1673606) , Fluconazole , and Itraconazole (B105839) are known CYP51 inhibitors, although their clinical efficacy in Chagas disease has been limited. plos.orgasm.org
Squalene (B77637) Synthase (SQS) : SQS catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl diphosphate (B83284) to squalene. nih.govresearchgate.net Inhibition of SQS blocks the entire sterol biosynthesis pathway. Quinuclidine derivatives, such as E5700 and ER119884 , have been identified as potent inhibitors of both human and T. cruzi SQS. nih.gov The compound BPQ-OH (3-(biphenyl-4-yl)-3-hydroxyquinuclidine) is a powerful and specific inhibitor of T. cruzi SQS. researchgate.netpreprints.org Lipophilic bisphosphonates also show low nanomolar activity against the parasite by targeting this enzyme. nih.gov
Ergosterol Biosynthesis Enzymes : Other enzymes in the ergosterol biosynthesis pathway are also considered viable targets. Terbinafine , for example, inhibits squalene epoxidase, another key enzyme in the pathway. asm.org The antiarrhythmic drug Amiodarone has been found to possess anti-T. cruzi activity by disrupting Ca2+ homeostasis and also blocking ergosterol biosynthesis, acting synergistically with posaconazole. conicet.gov.ar
| Compound Name | Target Enzyme/Pathway |
| Posaconazole | Sterol 14α-demethylase (CYP51) |
| Ravuconazole | Sterol 14α-demethylase (CYP51) |
| Ketoconazole | Sterol 14α-demethylase (CYP51) |
| Fluconazole | Sterol 14α-demethylase (CYP51) |
| Itraconazole | Sterol 14α-demethylase (CYP51) |
| UDO | Sterol 14α-demethylase (CYP51) |
| UDD | Sterol 14α-demethylase (CYP51) |
| E5700 | Squalene Synthase (SQS) |
| ER119884 | Squalene Synthase (SQS) |
| BPQ-OH | Squalene Synthase (SQS) |
| Terbinafine | Squalene Epoxidase |
| Amiodarone | Ergosterol Biosynthesis |
Proteases are essential for a variety of cellular processes in T. cruzi, including nutrition, differentiation, and invasion of host cells. The major cysteine protease of the parasite, cruzipain (also known as cruzain or gp57/51), is a well-validated drug target. rupress.orgnih.gov
Cruzipain : This lysosomal cysteine protease is involved in the catabolism of host proteins, providing essential amino acids for the parasite. Its inhibition leads to the disruption of the parasite's life cycle and has been shown to cure experimental infections. rupress.org Fluoromethyl ketone-derivatized pseudopeptides have demonstrated the ability to inactivate cruzipain and rescue mice from lethal infections. rupress.org The inhibitor K11777 targets cruzipain and disrupts the intracellular development of amastigotes. nih.govplos.org
| Compound Name | Target Enzyme/Pathway |
| Fluoromethyl ketone-derivatized pseudopeptides | Cruzipain |
| K11777 | Cruzipain |
T. cruzi possesses a unique redox homeostasis system that is significantly different from that of its mammalian host, making the enzymes in this pathway attractive drug targets. This system relies on trypanothione (B104310), a molecule absent in humans.
Trypanothione Reductase (TR) : This enzyme is central to the parasite's defense against oxidative stress by maintaining a reduced intracellular environment. scielo.br Since it is absent in humans, who use glutathione (B108866) reductase for this purpose, TR is a highly selective target. rcsb.org Acridine derivatives, such as mepacrine (quinacrine), have been shown to be competitive inhibitors of T. cruzi TR. acs.org The antimicrobial agent chlorhexidine and various bis(amidines) have also been identified as potent inhibitors. acs.org The phenothiazine (B1677639) thioridazine (B1682328) is another potent, irreversible inhibitor of this essential enzyme. nih.gov
Nitroreductase : The current drugs used to treat Chagas disease, benznidazole (B1666585) and nifurtimox (B1683997) , are prodrugs that are activated by a parasitic type I nitroreductase (NTR). This enzyme reduces the nitro group of the compounds, leading to the generation of toxic metabolites that cause parasite death. The selective activation of these drugs within the parasite contributes to their therapeutic effect.
| Compound Name | Target Enzyme/Pathway |
| Mepacrine (Quinacrine) | Trypanothione Reductase (TR) |
| Chlorhexidine | Trypanothione Reductase (TR) |
| Thioridazine | Trypanothione Reductase (TR) |
| Benznidazole | Nitroreductase (NTR) |
| Nifurtimox | Nitroreductase (NTR) |
The intracellular amastigote stage of T. cruzi is thought to rely heavily on glycolysis for its energy production. pnas.org Several enzymes in this pathway are being explored as potential drug targets.
Triosephosphate Isomerase (TIM) : This enzyme plays a crucial role in the glycolytic pathway. While there is significant structural similarity between the parasite and human TIM, subtle differences offer opportunities for the design of selective inhibitors.
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) : This enzyme is another key component of glycolysis. Structure-based design has led to the development of adenosine (B11128) analogs, such as N6-(1-naphthalenemethyl)-2′-(3-chlorobenzamido)adenosine , which are potent and selective inhibitors of trypanosomatid GAPDH. pnas.org
Hexokinase and Glucokinase : These enzymes catalyze the first step of glycolysis, the phosphorylation of glucose. portlandpress.com Glucosamine (B1671600) analogues like Carboxybenzyl glucosamine (CBZ-GlcN) and benzoyl glucosamine (BENZ-GlcN) have been identified as selective inhibitors of T. cruzi glucokinase. nih.gov
| Compound Name | Target Enzyme/Pathway |
| N6-(1-naphthalenemethyl)-2′-(3-chlorobenzamido)adenosine | Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) |
| Carboxybenzyl glucosamine (CBZ-GlcN) | Glucokinase |
| Benzoyl glucosamine (BENZ-GlcN) | Glucokinase |
Enzymes involved in the synthesis of nucleic acid precursors are essential for parasite replication and are established targets for antimicrobial chemotherapy.
Dihydrofolate Reductase (DHFR) : DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and proteins. asm.org The lipophilic antifolate trimetrexate (TMQ) is a potent inhibitor of T. cruzi DHFR. asm.orguab.edu Researchers are actively designing and synthesizing analogs of TMQ to improve selectivity for the parasite enzyme over the human counterpart. uab.eduuab.edu
Dihydroorotate (B8406146) Dehydrogenase (DHODH) : This enzyme is involved in the de novo pyrimidine (B1678525) biosynthesis pathway. It has been validated as a drug target in other parasitic diseases and is under investigation for its potential in Chagas disease.
| Compound Name | Target Enzyme/Pathway |
| Trimetrexate (TMQ) | Dihydrofolate Reductase (DHFR) |
T. cruzi is auxotrophic for polyamines, meaning it cannot synthesize them de novo and must acquire them from the host. plos.orgconicet.gov.ar This dependency makes the polyamine transport system a highly attractive and specific drug target. nih.gov
Polyamine Transporters : The parasite relies on specific transporters, such as TcPAT12 , to import essential polyamines like putrescine and spermidine (B129725). plos.orgfrontiersin.org Inhibition of these transporters leads to parasite starvation and death. The polyamine analogue Ant4 has shown a potent trypanocidal effect by inhibiting polyamine import. frontiersin.orgconicet.gov.ar Drug repurposing efforts have identified compounds like isotretinoin , promazine , chlorpromazine (B137089) , and clomipramine (B1669221) as inhibitors of polyamine transport in T. cruzi. plos.orgfrontiersin.org
| Compound Name | Target Enzyme/Pathway |
| Ant4 | Polyamine Transporters |
| Isotretinoin | Polyamine Transporters |
| Promazine | Polyamine Transporters |
| Chlorpromazine | Polyamine Transporters |
| Clomipramine | Polyamine Transporters |
Mitochondrial Electron Transport Chain (e.g., Cytochrome bc1)
The mitochondrial electron transport chain (ETC) in T. cruzi is a vital hub for cellular energy production and represents a promising area for therapeutic intervention. nih.gov Inhibition of the ETC can disrupt the parasite's ability to generate ATP, leading to cell death. plos.org Among the components of the ETC, the cytochrome bc1 complex, also known as Complex III, has emerged as a particularly compelling target. plos.orgbiorxiv.orgresearchgate.netresearchgate.net
The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with proton translocation across the inner mitochondrial membrane, which is essential for creating the proton gradient that drives ATP synthesis. plos.org This complex contains two distinct catalytic sites, the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site, both of which can be targeted by specific inhibitors. plos.orgresearchgate.netnih.gov
Research has identified several compounds that inhibit T. cruzi growth by targeting the cytochrome bc1 complex. The Qi site has been described as a promiscuous drug target in T. cruzi, with a propensity to be inhibited by structurally diverse compounds. acs.org
GNF7686 : This potent inhibitor was identified through phenotypic screening and subsequently found to target cytochrome b, a key component of the cytochrome bc1 complex. plos.org GNF7686 is highly specific for the parasite's cytochrome b and potently inhibits the growth of intracellular amastigotes with a half-maximal effective concentration (EC50) of 0.15 µM. plos.org Notably, it showed no effect on the mammalian respiratory chain at concentrations up to 25 µM, highlighting its potential for selective toxicity. plos.org
Antimycin A : A well-known inhibitor of the Qi site, Antimycin A effectively inhibits the growth of T. cruzi epimastigotes and demonstrates potent inhibition of the parasite's complex III activity. nih.govacs.orgplos.org
Qo Site Inhibitors : Compounds such as myxothiazol (B1677603) and strobilurin, which target the Qo site, have also been shown to block the growth of T. cruzi epimastigotes. plos.orgplos.org
The inhibition of the cytochrome bc1 complex not only blocks ATP generation but can also lead to other mitochondrial dysfunctions, such as a decrease in the mitochondrial membrane potential (Ψm). nih.govplos.org The validation of cytochrome bc1 as a drug target underscores the importance of the parasite's mitochondrial function and provides a clear pathway for the development of novel inhibitors. researchgate.netplos.org
Genetic Validation of T.cruzi Drug Targets
Genetic validation is the process of using genetic techniques to confirm that a specific gene, and by extension its protein product, is essential for the parasite's viability or virulence. nih.gov This process provides strong evidence that inhibiting the target protein with a drug is likely to have a detrimental effect on the parasite. However, genetic manipulation in T. cruzi has historically been challenging. researchgate.netnih.gov
The most direct method of genetic validation is gene knockout, where both alleles of a gene are deleted. If viable double-knockout parasites cannot be generated, the gene is considered essential. To date, only a limited number of T. cruzi genes, approximately 16, have been validated as essential for the epimastigote stage through this method. nih.govnih.gov
More recent advances, particularly the application of CRISPR/Cas9 gene-editing technology, are accelerating the process of target validation in T. cruzi. researchgate.netasm.org This technology allows for more efficient gene deletion or modification.
A notable example is the genetic and chemical validation of the AGC essential kinase 1 (TcAEK1). asm.orguga.edu Researchers used a CRISPR/Cas9-based strategy to create a single allele knockout (hemizygous) cell line (TcAEK1-SKO). asm.org These parasites exhibited slowed growth and defects in cell division (cytokinesis), providing genetic evidence for the kinase's essential role. asm.org
Another approach to genetic validation involves generating resistance to a specific inhibitor. In the case of GNF7686, researchers cultured T. cruzi epimastigotes in the presence of the compound to select for a resistant population. plos.org Whole-genome sequencing of these resistant clones revealed a specific mutation (L197F) in the gene encoding cytochrome b. acs.orgplos.org This finding genetically links the compound's anti-parasitic activity directly to its target, providing powerful validation. plos.org Similarly, attempts to create a double knockout of the sirtuin TcSir2rp1 failed, indicating that the gene is likely essential for parasite viability. plos.org
Discovery and Design Methodologies for T.cruzi Inhibitors
High-Throughput Screening (HTS) Approaches for Identifying Novel Chemical Scaffolds
High-Throughput Screening (HTS) has become a cornerstone in the initial stages of drug discovery for Chagas disease, enabling the rapid assessment of large chemical libraries for anti-trypanosomal activity. This approach can be categorized into two main strategies: target-based screening and phenotypic screening.
Phenotypic screening, which assesses the effect of compounds on the whole parasite, has been particularly successful. For instance, a high-content imaging assay was used to screen 7,680 compounds from the ReFRAME (Repurposing, Focused Rescue, and Accelerated Medchem) library against the intracellular amastigote form of T. cruzi. nih.govresearchgate.net This screening identified seven compounds with significant in vitro activity and a therapeutic index of 10 or greater. nih.govresearchgate.net One of the notable hits from this screen was the antiherpetic compound 348U87, which had not been previously reported to have activity against T. cruzi. nih.govresearchgate.netbiorxiv.org The use of drug repurposing libraries like ReFRAME is advantageous as the compounds have known pharmacological and toxicological profiles, potentially accelerating their development timeline. researchgate.netbiorxiv.org
Another example of HTS involves the use of transgenic parasites. An assay utilizing T. cruzi expressing the β-galactosidase gene was adapted for HTS in a 384-well format, allowing for the screening of over 300,000 compounds from the NIH library, which resulted in 4,394 initial hits. nih.gov Image-based HTS assays have also been developed to simultaneously measure the efficacy of compounds against intracellular amastigotes and their toxicity to host cells. asm.org One such screen of a library of clinically approved drugs identified 55 compounds with activity against T. cruzi. asm.org These HTS methods provide a crucial first step in identifying diverse chemical scaffolds that can be further optimized into potent and selective inhibitors. mdpi.com
| Library Screened | Screening Method | Number of Compounds Screened | Number of Hits Identified | Key Finding/Hit Example | Citation |
|---|---|---|---|---|---|
| ReFRAME Library | High-Content Imaging Assay | 7,680 | 7 | 348U87 | nih.govresearchgate.netbiorxiv.org |
| NIH Library | β-galactosidase Reporter Assay | 303,224 | 4,394 | N/A | nih.gov |
| FDA-Approved Drugs | Image-Based Assay | >900 | 55 | N/A | asm.org |
Structure-Based Drug Design (SBDD) Strategies
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. mdpi.comtandfonline.comnih.gov This knowledge-based approach has been instrumental in the development of potent and selective inhibitors for various T. cruzi enzymes, with a significant focus on cruzain, the major cysteine protease of the parasite. scielo.brresearchgate.net The validation of cruzain as a drug target through genetic and chemical methods has made it a focal point for SBDD campaigns. scielo.brfrontiersin.org
SBDD strategies often begin with the identification of a hit compound, which can then be optimized through iterative cycles of design, synthesis, and biological evaluation. acs.org The goal is to enhance the complementarity between the ligand and the target's binding site, thereby improving potency and selectivity. mdpi.com This approach has been successfully applied to discover novel chemical classes of cruzain inhibitors with improved safety profiles compared to earlier irreversible inhibitors. frontiersin.org
X-ray crystallography provides high-resolution, three-dimensional structures of target proteins, often in complex with an inhibitor. This detailed structural information is invaluable for understanding the molecular basis of inhibitor binding and for guiding the design of more potent and selective compounds. nih.govnih.gov
The crystal structure of cruzain, the major cysteine protease of T. cruzi, has been extensively studied. nih.govnih.gov The structure of cruzain complexed with the potent inhibitor Z-Phe-Ala-fluoromethyl ketone was determined at a resolution of 2.35 Å. nih.gov This revealed key features of the active site that distinguish it from human proteases like papain, providing a basis for designing specific inhibitors. nih.gov Further crystallographic studies have elucidated the binding modes of various inhibitors, including non-covalent inhibitors. For example, the crystal structures of cruzain in complex with two hydroxymethyl ketone inhibitors were determined at resolutions of 1.1 Å and 1.2 Å, providing the first structural views of non-covalently bound inhibitors. pdbj.org
High-resolution crystal structures have also been determined for cruzain in complex with other inhibitors, such as a tetrafluorophenoxymethyl ketone inhibitor (1.20 Å resolution), which confirmed its mode of inhibition and guided further optimization. rcsb.org These crystallographic studies have been crucial in identifying key interactions within the active site subsites (S1', S1, S2, and S3) and with the catalytic triad (B1167595) (Cys25, His162, and Asn182), enabling the rational design of targeted covalent inhibitors and other novel inhibitor classes. mdpi.com
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in SBDD to predict and analyze the binding of inhibitors to their target proteins. mdpi.comfrontiersin.org
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This technique is widely used for virtual screening of large compound libraries to identify potential hits. For example, a virtual screening of nearly 4 million compounds using docking led to the identification of a small-molecule inhibitor of cruzain, which was subsequently optimized into a potent and reversible inhibitor. acs.org Docking studies have also been employed to understand the structure-activity relationships of various inhibitor series, such as cyclic imides and 1,4-disubstituted 1,2,3-triazoles, by predicting their binding modes within the cruzain active site. mdpi.comfrontiersin.org
Molecular dynamics simulations provide insights into the dynamic behavior of the target-inhibitor complex over time, revealing information about the stability of binding and conformational changes. mdpi.comacs.org For instance, MD simulations of T. cruzi dihydroorotate (B8406146) dehydrogenase (TcDHODH) complexes have shown that the flexibility of the active site and ligand-induced conformational changes are crucial for inhibition. acs.org These simulations can help to refine the understanding of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to inhibitor binding and can guide the optimization of lead compounds. acs.org
Crystallographic Studies of T.cruzi Target-Inhibitor Complexes
Ligand-Based Drug Design (LBDD) Approaches
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target to derive a model that defines the essential structural features required for biological activity. frontiersin.org
Pharmacophore modeling is a key LBDD technique that identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. scielo.brbanrepcultural.org
This approach has been successfully used to develop models for various T. cruzi targets. For instance, a pharmacophore model for T. cruzi dihydroorotate dehydrogenase (TcDHODH) inhibitors was developed based on fragment molecular orbital calculations. nih.govnih.gov This model identified key interactions with amino acid residues and the cofactor flavin mononucleotide (FMN), providing structural requirements for the design of novel TcDHODH inhibitors. nih.govnih.gov Similarly, pharmacophore models have been developed for cruzain inhibitors and for compounds with trypanocidal activity against T. cruzi, aiding in the design and virtual screening of new potential anti-Chagasic agents. nih.govmdpi.com
| Target | Key Pharmacophoric Features | Application | Citation |
|---|---|---|---|
| TcDHODH | Hydrogen bond acceptors (for Lys43, Lys214), hydrogen bond donor/acceptor (for Asn67, Asn194), aromatic ring (for FMN) | Design of new TcDHODH inhibitors | nih.govnih.gov |
| Cruzain | Five pharmacophoric features | Design and virtual screening of new cruzain inhibitors | researchgate.net |
| Trypanothione (B104310) Reductase | Spatial map of important atom types | Identification of pharmacophoric groups and subsites for inhibitor development | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov These models can then be used to predict the activity of new, untested compounds.
Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for T. cruzi inhibitors. For a series of thiosemicarbazone and semicarbazone derivatives targeting cruzain, both classical 2D-QSAR and Hologram QSAR (HQSAR) models were developed. tandfonline.comnih.gov These models showed good statistical significance and predictive power for an external test set of compounds. tandfonline.comnih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. For a series of T. cruzi dihydroorotate dehydrogenase (TcDHODH) inhibitors, a robust CoMFA model was developed that highlighted the key 3D molecular features influencing inhibitory activity. scielo.brproceedings.science Similarly, QSAR models have been developed for structurally diverse compounds with anti-T. cruzi activity, helping to define the optimal physicochemical space for high trypanocidal activity. mdpi.com Machine learning-driven QSAR models have also been developed using large datasets of T. cruzi inhibitors to accelerate the drug discovery process. researchgate.net
Quantitative Structure-Activity Relationships (QSAR)
2D QSAR Methodologies (e.g., Hologram QSAR)
Phenotypic Screening Methodologies
Phenotypic screening involves testing compounds directly on whole organisms or cells to observe a desired effect, without prior knowledge of the specific molecular target. This approach has become a cornerstone of drug discovery for Chagas disease, largely due to the limited number of well-validated drug targets. tandfonline.comnih.gov
High-throughput screening (HTS) and high-content screening (HCS) are powerful phenotypic methods that allow for the rapid testing of large compound libraries. scielo.br These assays often use automated microscopy and image analysis to quantify parasite infection and proliferation within host cells. scielo.br For T. cruzi, screenings are typically performed on intracellular amastigotes, the replicative form of the parasite in the mammalian host. scielo.br
Several large-scale screening campaigns have been conducted to identify novel inhibitors of T. cruzi. One such effort evaluated over 300,000 compounds and led to the discovery of two new chemical series that potently and selectively inhibit parasite growth in vitro. dndi.org The most advanced compound from this screen also demonstrated oral activity in a mouse model of T. cruzi infection. dndi.org Another study developed a luminescence-based HTS assay for the T. cruzi proteasome and screened over 18,000 compounds to identify new starting points for drug discovery. nih.gov
The application of advanced imaging technologies to phenotypic screening has not only accelerated the discovery of new hits but has also enhanced the understanding of host-parasite interactions. tandfonline.comnih.gov
Drug Repurposing and Repositioning Strategies
Drug repurposing, or repositioning, involves identifying new therapeutic uses for existing, approved drugs. frontiersin.orgfrontiersin.org This strategy offers significant advantages, including reduced development time and costs, as the safety and pharmacokinetic profiles of these drugs are already well-established. frontiersin.orgaccscience.com For neglected tropical diseases like Chagas disease, where financial incentives for new drug development are limited, repurposing is a particularly attractive approach. frontiersin.orgaccscience.commdpi.com
Numerous studies have explored the potential of repurposing existing drugs to treat Chagas disease. Both target-based and phenotypic approaches have been employed to identify candidates. frontiersin.org For example, a structure-based repositioning effort screened thousands of drugs against T. cruzi targets, identifying over 500 potential hits. frontiersin.orgmdpi.com
Some notable examples of repurposed drugs with demonstrated anti-T. cruzi activity include:
Tamoxifen : An anticancer drug that showed in vitro activity against all life-cycle stages of multiple T. cruzi strains. frontiersin.org
Clomipramine (B1669221) : An antidepressant that, in combination with benznidazole (B1666585), completely suppressed parasitemia in an acute mouse model. frontiersin.org
Nimesulide : A non-steroidal anti-inflammatory drug that induced dose-dependent death in T. cruzi epimastigotes and inhibited the replication of intracellular amastigotes. frontiersin.org
Ciprofloxacin, Naproxen (B1676952), and Folic Acid : These drugs demonstrated inhibitory activity against T. cruzi trypomastigotes both ex vivo and in vivo. mdpi.com
Carvedilol : A beta-blocker identified through virtual screening that impaired parasite replication and survival by affecting autophagy. frontiersin.org
Chloroquine (B1663885) : An antimalarial drug that potentiated the activity of benznidazole against T. cruzi in vitro and in vivo. asm.org
Table 3: Examples of Repurposed Drugs with Anti-T. cruzi Activity
| Drug | Original Indication | Observed Anti-T. cruzi Effect | Reference(s) |
|---|---|---|---|
| Tamoxifen | Cancer | In vitro activity against all parasite stages | frontiersin.org |
| Clomipramine | Depression | Suppressed parasitemia in combination with benznidazole in vivo | frontiersin.org |
| Nimesulide | Inflammation | Induced parasite cell death and inhibited amastigote replication | frontiersin.org |
| Ciprofloxacin | Bacterial Infection | In vivo parasitemia inhibition | mdpi.com |
| Naproxen | Inflammation/Pain | In vivo parasitemia inhibition | mdpi.com |
| Folic Acid | Vitamin Deficiency | In vivo parasitemia inhibition | mdpi.com |
| Carvedilol | Hypertension | Impaired parasite replication and survival in vitro and in vivo | frontiersin.org |
Natural Product Derivation and Isolation of T. cruzi Inhibitors
Natural products have historically been a rich source of inspiration for the development of new drugs. nih.gov The vast chemical diversity of secondary metabolites produced by plants, fungi, and bacteria offers a promising avenue for discovering novel anti-T. cruzi compounds. nih.gov
Bioactivity-guided fractionation is a common strategy used to isolate active compounds from natural sources. This process involves separating a crude extract into fractions and testing each for biological activity, progressively narrowing down to the pure, active compound. Using this approach, tiliroside , a flavonoid, was isolated from Spiranthera odoratissima as an inhibitor of the T. cruzi enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). usp.brscielo.br
Other natural products with demonstrated activity against T. cruzi include:
Triterpene acids : Ursolic acid and oleanolic acid , isolated from Miconia species, have shown significant trypanocidal activity. scielo.org.co
Rotenoids : A phytochemical investigation of several plant species led to the isolation of 11 rotenoids with anti-T. cruzi potential. rsc.orgRotenone itself is a known inhibitor of NADH-oxidase. mdpi.com
Lignans (B1203133) and Alkaloids : Synthetic derivatives based on the structures of tetrahydrofuran (B95107) lignans and oxazole (B20620) alkaloids have yielded compounds with potent activity against T. cruzi. nih.gov The natural lignans veraguensin and grandisin have also been reported to be active. scielo.br
Sesquiterpene lactones : Parthenolide , isolated from Tanacetum parthenium, was active against both epimastigotes and intracellular amastigotes of T. cruzi. nih.gov
Neolignans : Eupomatenoid-5 showed activity against all three parasitic forms of T. cruzi and induced ultrastructural changes, including mitochondrial damage. nih.gov
Anthraquinones : A study investigating medicinal plants used in Bolivia identified hydroxyanthraquinones as a potential antichagasic lead scaffold. nih.gov
The isolation and characterization of these natural compounds not only provide potential new drug leads but also contribute to a better understanding of the mechanisms of trypanocidal action.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2D QSAR Methodologies (e.g., Hologram QSAR) |
| 3D QSAR Methodologies (e.g., Comparative Molecular Field Analysis) |
| Benznidazole |
| Carvedilol |
| Chloroquine |
| Ciprofloxacin |
| Clomipramine |
| Eupomatenoid-5 |
| Folic Acid |
| Grandisin |
| Naproxen |
| Nifurtimox (B1683997) |
| Nimesulide |
| Oleanolic Acid |
| Parthenolide |
| Rotenone |
| Tamoxifen |
| Tiliroside |
| Ursolic Acid |
Synthetic Strategies for T.cruzi Inhibitor Development
Organic Synthesis of Novel Chemical Entities
The creation of new chemical entities with potential anti-T. cruzi activity is a cornerstone of drug discovery. Organic synthesis allows researchers to build molecules from the ground up, incorporating specific structural features designed to interact with parasitic targets. Strategies often involve molecular hybridization, where known bioactive scaffolds are combined, or the structural modification of natural products and existing synthetic compounds. wun.ac.ukscielo.br
Several classes of compounds have been synthesized and evaluated for their trypanocidal effects:
Triarylimidazole Derivatives: Inspired by the potent trypanocidal agent megazol, novel trisubstituted imidazole (B134444) derivatives have been designed and synthesized. nih.gov One such derivative, 2'-(4-bromophenyl)-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-ol, demonstrated moderate activity against trypomastigote forms of T. cruzi with a half-maximal inhibitory concentration (IC50) of 23.9 µM. nih.gov
Coumarin-Chalcone Hybrids: By combining the coumarin (B35378) and chalcone (B49325) scaffolds, new hybrid compounds were synthesized. hilarispublisher.com These molecules were tested against multiple life stages of the parasite. Compound 5 from this series was particularly effective against the trypomastigote and amastigote stages, with IC50 values of 2.6 µM and 2.9 µM, respectively, showing higher potency than the reference drug nifurtimox (B1683997) in these assays. hilarispublisher.com
Naphthoquinone-Based Hybrids: Using a molecular hybridization approach, researchers have fused naphthoquinone fragments with aromatic hydrazides. scielo.br This work led to the identification of N'-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (compound 13), which exhibited significant activity against T. cruzi epimastigotes with an IC50 value of 1.83 µM, surpassing the reference drug benznidazole (B1666585) in this in vitro assay. scielo.br
Chromane-Type Compounds: A series of 26 molecules, including acetophenones, chromones, and flavones, were synthesized to investigate the structure-activity relationship of hydroxyl and isoprenyl substituents. mdpi.comresearchgate.net This systematic synthesis allowed for the evaluation of how these specific functional groups contribute to trypanocidal activity. mdpi.com
Table 1: Examples of Synthesized Chemical Entities and their Anti-T. cruzi Activity
Combinatorial Chemistry in Inhibitor Library Generation
Combinatorial chemistry provides a powerful engine for drug discovery by enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries can then be screened to identify "hit" compounds that show activity against a target.
Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse molecules that populate a wide area of chemical space. nih.gov A high-throughput phenotypic screen of approximately 100,000 small molecules from a DOS collection led to the discovery of a novel inhibitor class based on a fused eight-membered lactam. One compound from this screen, ML341, demonstrated potent, nanomolar-level growth inhibition activity against T. cruzi. nih.gov
Target-Directed Dynamic Combinatorial Chemistry (DCC): DCC is an innovative strategy where a library of compounds is generated in the presence of the biological target. The target protein template-guides the formation and amplification of the best-binding library member. This approach was used to identify an inhibitor for the T. cruzi bromodomain-containing protein TcBDF3, which is essential for parasite viability. acs.org A small dynamic library of acylhydrazones was generated, and the most amplified member, A1B4, showed high affinity for the target and interesting trypanocidal activity, with IC50 values between 13 and 23 µM against different parasite life stages. acs.org
Structure-Based Combinatorial Library Design: Computational methods can be used to design large virtual libraries of compounds tailored to a specific target. A computer-aided design strategy was employed to construct a virtual library of over 75,000 diverse 1,4-disubstituted 1,2,3-triazole analogues as potential covalent inhibitors of cruzain, the major cysteine protease in T. cruzi. bioaster.org From this large virtual library, 48 candidates were selected for synthesis and biological testing, resulting in the identification of 12 hit compounds that selectively inhibited cruzain with IC50 values in the low micromolar range. bioaster.org
Table 2: Combinatorial Approaches for T. cruzi Inhibitor Discovery
Medicinal Chemistry Approaches for Lead Optimization
Once a "hit" compound is identified from a screening campaign, medicinal chemistry is employed to transform it into a "lead" candidate. This iterative process, known as lead optimization, involves synthesizing and testing analogues of the hit to systematically improve its properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
A prominent example of lead optimization is the work on an acylaminobenzothiazole series.
Initial Hit: The starting point was "compound 1," identified from a high-throughput screen, which had an IC50 of 0.63 µM against T. cruzi but also high human metabolic clearance (9.57 mL/min/g), suggesting poor stability in the body.
Optimization Strategy: A total of 39 analogues were synthesized to establish a multiparametric structure-activity relationship (SAR). The goals were to simultaneously improve anti-parasitic activity and metabolic stability. SAR analysis revealed that an electron-withdrawing group (like trifluoromethyl) at position 6 of the aromatic core and maintaining the hydrogen on the amide bond were crucial for potent activity.
Optimized Lead: This process led to the identification of "compound 50" as an advanced lead. It showed significantly improved in vitro anti-T. cruzi activity (IC50 = 0.079 µM) and enhanced metabolic stability, with a much lower human clearance rate of 0.41 mL/min/g.
Another example is a hit-to-lead campaign for a novel cyanopyridine series.
Initial Hits: The campaign began with hits TDR30139 and TDR26631, which showed good potency in a phenotypic screen.
Optimization Strategy: A set of 40 analogues was designed and synthesized, focusing on structural modifications at three key positions: the central cyanopyridine core, a thioether linker, and the right-hand side (RHS) of the molecule.
SAR Findings: Detailed SAR analysis established that the nitrile group on the core scaffold and an acetophenone-like carbonyl group on the RHS were essential for potency. In contrast, variations in the thioether linker were not well tolerated. This process defined the key pharmacophoric features required for the trypanocidal activity of this chemical series.
Table 3: Hit-to-Lead Optimization of an Acylaminobenzothiazole Inhibitor
Table of Mentioned Compounds
Mechanistic Elucidation of T.cruzi Inhibitor Action
Inhibition of Specific Enzymatic Activities in T. cruzi
A primary strategy in the development of anti-T. cruzi agents is the targeting of enzymes that are essential for the parasite's survival and proliferation.
Sterol 14α-demethylase (CYP51): This enzyme is a critical component of the sterol biosynthesis pathway in T. cruzi, which, like fungi, relies on endogenous sterols for membrane integrity. plos.orgplos.org Inhibition of CYP51 disrupts this pathway, leading to the depletion of essential sterols and the accumulation of toxic precursors. pnas.org Azole compounds, such as posaconazole (B62084) and ravuconazole (B1678830), are well-known inhibitors of CYP51. plos.orgacs.org They work by competitively binding to the heme iron in the active site of the enzyme, thereby preventing substrate binding. plos.org Disubstituted imidazoles also effectively inhibit CYP51, leading to a significant reduction in parasite viability. pnas.org Similarly, pyridine-based inhibitors like UDO and UDD have been shown to be potent and selective inhibitors of T. cruzi CYP51. researchgate.netwww.gov.uk
Cruzain (Cruzipain): This is the major cysteine protease of T. cruzi and is involved in various physiological processes, including nutrition, invasion of host cells, and evasion of the host immune response. frontiersin.org Its inhibition represents a promising therapeutic strategy.
Squalene (B77637) Synthase (SQS): As another key enzyme in the ergosterol (B1671047) biosynthesis pathway, SQS has been identified as a target for anti-T. cruzi compounds. The inhibitor 4-phenoxyphenoxyethyl thiocyanate (B1210189) (WC-9) has been shown to specifically block the de novo synthesis of endogenous sterols at the level of squalene synthase, leading to growth inhibition of T. cruzi epimastigotes. asm.org
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and certain amino acids. researchgate.net The development of potent inhibitors targeting T. cruzi DHFR is an active area of research, with some compounds showing high selectivity for the parasite's enzyme over the human counterpart. researchgate.net
Dihydroorotate (B8406146) Dehydrogenase (DHODH): Essential for the parasite's survival, DHODH is a key target for drug discovery. scielo.br A series of orotate (B1227488) derivatives have been investigated as inhibitors of T. cruzi DHODH. scielo.br
Other Enzymatic Targets: Research has also explored the inhibition of other enzymes, such as sirtuins. Salermide, a sirtuin inhibitor, has been shown to impair the proliferation and differentiation of T. cruzi. asm.org Additionally, the inhibition of parasite dehydrogenase activity is a purported mode of action for nifurtimox (B1683997). drugbank.com
| Target Enzyme | Inhibitor Class/Compound | Mechanism of Inhibition |
| Sterol 14α-demethylase (CYP51) | Azoles (Posaconazole, Ravuconazole) | Competitive binding to heme in the active site. plos.org |
| Sterol 14α-demethylase (CYP51) | Disubstituted Imidazoles | Direct binding to the enzyme, blocking sterol synthesis. pnas.org |
| Sterol 14α-demethylase (CYP51) | Pyridines (UDO, UDD) | Potent and selective inhibition. researchgate.netwww.gov.uk |
| Squalene Synthase (SQS) | 4-phenoxyphenoxyethyl thiocyanate (WC-9) | Blockade of de novo sterol synthesis. asm.org |
| Dihydrofolate Reductase (DHFR) | Various synthetic compounds | Inhibition of nucleic acid precursor synthesis. researchgate.net |
| Dihydroorotate Dehydrogenase (DHODH) | Orotate derivatives | Inhibition of an essential metabolic pathway. scielo.br |
| Sirtuins | Salermide | Impairment of proliferation and differentiation. asm.org |
| Dehydrogenases | Nifurtimox | Purported inhibition of parasite dehydrogenase activity. drugbank.com |
Disruption of Parasite Cellular Processes and Structures
Inhibitors can exert their anti-parasitic effects by disrupting fundamental cellular processes and compromising the integrity of key organelles.
Sterol Biosynthesis and Membrane Integrity: As mentioned, inhibitors of CYP51 and SQS disrupt the synthesis of ergosterol and other essential sterols. plos.orgpnas.orgasm.org This leads to altered membrane fluidity and function, ultimately compromising the parasite's structural integrity.
Mitochondrial Function: Some inhibitors cause significant ultrastructural changes in the parasite's mitochondria. Treatment with sterol biosynthesis inhibitors like ketoconazole (B1673606) and lovastatin (B1675250) can lead to intense proliferation of the inner mitochondrial membrane. plos.org At higher concentrations, these inhibitors can cause mitochondrial depolarization. plos.org
Reservosome Integrity: Reservosomes are acidic organelles involved in macromolecule storage and digestion in epimastigotes. Sterol biosynthesis inhibitors can cause strong swelling and permeabilization of reservosome membranes, contributing to cell death. plos.org
Polyamine Transport: Polyamines are essential for cell growth and differentiation. Compounds such as promethazine (B1679618) (PRM), chlorpromazine (B137089) (CHL), and clomipramine (B1669221) (CLM) have been shown to inhibit the transport of polyamines like putrescine and spermidine (B129725) in both epimastigotes and trypomastigotes of T. cruzi. frontiersin.org
Calcium Homeostasis: The invasion of host cells by T. cruzi is a process that involves the activation of signal transduction pathways leading to an increase in cytosolic calcium concentration in both the parasite and the host cell. frontiersin.org Disruption of this delicate calcium balance can impair the parasite's ability to invade and replicate.
Autophagy: Treatment with some sterol biosynthesis inhibitors at certain concentrations can induce autophagic cell death, characterized by the appearance of autophagosome-like vacuoles. plos.org
| Cellular Process/Structure | Inhibitor(s) | Observed Effect |
| Sterol Biosynthesis | Azoles, Disubstituted Imidazoles, WC-9 | Depletion of endogenous sterols, altered membrane function. plos.orgpnas.orgasm.org |
| Mitochondrial Function | Ketoconazole, Lovastatin | Proliferation of inner mitochondrial membrane, depolarization. plos.org |
| Reservosome Integrity | Ketoconazole, Lovastatin | Swelling and membrane permeabilization. plos.org |
| Polyamine Transport | Promethazine, Chlorpromazine, Clomipramine | Inhibition of putrescine and spermidine uptake. frontiersin.org |
| Autophagy | Sterol Biosynthesis Inhibitors | Induction of autophagic cell death. plos.org |
Interference with Parasite Life Cycle Stages
T. cruzi has a complex life cycle involving distinct morphological and functional forms: epimastigotes in the insect vector, and amastigotes and trypomastigotes in the mammalian host. mdpi.comscispace.com Effective inhibitors often demonstrate activity against multiple life cycle stages.
Epimastigotes: This is the replicative form in the insect vector's gut. Many inhibitors are initially screened against epimastigotes due to the ease of in vitro cultivation. For example, dienestrol (B18971) (DB00890) has shown trypanocidal activity against epimastigotes. mdpi.com Salermide has been found to impair epimastigote proliferation and their differentiation into infective forms. asm.org
Trypomastigotes: These are the infective, non-replicative forms found in the bloodstream of mammals. mdpi.comscispace.com An experimental oncologic drug, Ant4, has demonstrated a strong trypanocidal effect on trypomastigotes. frontiersin.org
Amastigotes: These are the intracellular, replicative forms within mammalian cells and are the primary target for treating chronic Chagas disease. mdpi.comscispace.com Several inhibitors, including a derivative of the pyrazolopyridine nucleus, have shown potent activity against amastigotes. nih.gov The growth plasticity of amastigotes, characterized by rapid and reversible suppression of proliferation in response to stressors like drug pressure, is an important consideration for drug development. asm.org
Metacyclogenesis: This is the process by which epimastigotes differentiate into infective metacyclic trypomastigotes in the insect vector. scispace.com The calpain inhibitor MDL28170 has been shown to reduce the parasite's ability to attach to the insect's midgut, thereby decreasing metacyclogenesis. mdpi.com
Dormant Amastigotes: A significant challenge in treating chronic Chagas disease is the existence of quiescent or dormant amastigotes, which can reside long-term in tissues and may be less susceptible to drugs that target replicating parasites. acs.org
| Life Cycle Stage | Inhibitor(s) | Effect |
| Epimastigote | Dienestrol, Salermide | Inhibition of proliferation and differentiation. asm.orgmdpi.com |
| Trypomastigote | Ant4 | Trypanocidal activity. frontiersin.org |
| Amastigote | Pyrazolopyridine derivatives | Inhibition of intracellular replication. nih.gov |
| Metacyclogenesis | MDL28170 | Reduction of differentiation from epimastigotes. mdpi.com |
Molecular Interactions with Target Proteins
Understanding the precise molecular interactions between an inhibitor and its target protein is crucial for rational drug design and optimization.
Binding to CYP51: X-ray crystallography has provided detailed insights into how inhibitors bind to T. cruzi CYP51. Azole inhibitors coordinate with the heme iron in the enzyme's active site. plos.org Pyridine-based inhibitors, such as UDO and UDD, also bind to the active site, but their interaction with the heme iron is characterized by a longer coordination bond, which may contribute to their selectivity for the parasite enzyme over human cytochromes P450. researchgate.netwww.gov.uk The specific shape and topology of the T. cruzi CYP51 active site allow for a precise fit with these inhibitors, underlying their high potency. researchgate.netwww.gov.uk
Interaction with Dihydrofolate Reductase (DHFR): Co-crystallization studies of inhibitors with T. cruzi DHFR have revealed the specific interactions that contribute to binding affinity. For example, the 2,4-diaminoquinazoline scaffold of certain inhibitors is a major contributor to the binding energy. researchgate.net Molecular docking studies help to analyze the potential interactions of inhibitors with both the parasite and human DHFR, guiding the design of more selective compounds. researchgate.net
Allosteric Inhibition: Some research focuses on finding allosteric inhibitors, which bind to a site on the protein other than the active site, causing a conformational change that inhibits its activity. A virtual screening approach was used to identify potential allosteric inhibitors of an AKT-like kinase in T. cruzi, targeting the Pleckstrin homology domain. nih.gov
TATA-Binding Protein (TBP) Interaction: In silico studies have identified dienestrol (DB00890) as a potential inhibitor of the T. cruzi TATA-binding protein (TBP), a key factor in transcription initiation. mdpi.com
| Target Protein | Inhibitor | Key Interaction Details |
| CYP51 | Azoles | Coordination with the heme iron in the active site. plos.org |
| CYP51 | Pyridines (UDO, UDD) | Longer coordination bond with heme iron, contributing to selectivity. researchgate.netwww.gov.uk |
| DHFR | Quinazoline derivatives | 2,4-diaminoquinazoline scaffold provides significant binding energy. researchgate.net |
| AKT-like kinase | Pyrazolopyridine derivative | Potential allosteric inhibition via the Pleckstrin homology domain. nih.gov |
| TATA-Binding Protein (TBP) | Dienestrol (DB00890) | Potential binding to interfere with transcription initiation. mdpi.com |
Induction of Oxidative Stress and Associated Mechanisms
The generation of reactive oxygen species (ROS) and the resulting oxidative stress is another key mechanism by which some compounds kill T. cruzi.
Nifurtimox and Benznidazole (B1666585): The currently used drugs, nifurtimox and benznidazole, are thought to work at least in part by inducing oxidative stress. Nifurtimox is believed to be activated by nitroreductase enzymes, producing reactive metabolites that are toxic to the parasite. drugbank.com Benznidazole also generates ROS that can cause damage to parasite DNA and other macromolecules. mdpi.com
Oxidative Damage and Cell Death: Oxidative stress induced by compounds like hydrogen peroxide can lead to a cascade of events in the parasite, including the exposure of phosphatidylserine (B164497) on the outer cell membrane (an early apoptotic marker) and DNA degradation. cambridge.org Interestingly, some studies suggest that while the host's oxidative burst is a defense mechanism, the resulting oxidative stress may in some cases facilitate parasite persistence. nih.gov
Inhibition of Antioxidant Defenses: Conversely, strategies that bolster the host's antioxidant defenses have shown promise. Activation of the NRF2/HO-1 pathway, which orchestrates antioxidant responses, has been shown to reduce parasite burden in macrophages. nih.gov This suggests that interfering with the parasite's own mechanisms for managing oxidative stress is a viable therapeutic approach.
| Compound/Mechanism | Description |
| Nifurtimox | Activated by nitroreductases to produce toxic reactive metabolites. drugbank.com |
| Benznidazole | Generates reactive oxygen species (ROS), leading to DNA damage. mdpi.com |
| Hydrogen Peroxide (as an experimental tool) | Induces oxidative damage, leading to apoptosis-like cell death features. cambridge.org |
| NRF2/HO-1 Pathway Activators | Reduce parasite burden by enhancing host antioxidant defenses. nih.gov |
Preclinical Efficacy Assessment of T.cruzi Inhibitors
In Vitro Anti-Trypanosoma cruzi Activity
The initial step in evaluating a potential drug candidate is to assess its activity against the parasite in a controlled laboratory setting. This involves testing the compound against the three main forms of T. cruzi: epimastigotes, amastigotes, and trypomastigotes.
Activity Against Epimastigote Forms
Epimastigotes are the replicative forms of T. cruzi found in the gut of the insect vector. While not the primary target for treating human infections, they are often used in initial screening assays due to their ease of cultivation in the laboratory. scielo.br These assays, such as epimastigote growth inhibition assays, provide a preliminary indication of a compound's potential trypanocidal activity. nih.gov
Several classes of compounds have demonstrated activity against epimastigotes. For instance, certain chelating agents and their derivatives have been shown to be as effective or even superior to the current clinical drug, benznidazole (B1666585), in suppressing the reproduction of epimastigotes. nih.gov Some of these compounds exhibited inhibitory effects at concentrations as low as 0.625 microgram/mL. nih.gov Similarly, some bisnaphthalimidopropyl (BNIP) derivatives have shown moderate to potent activity against T. cruzi epimastigotes. plos.org Studies have also explored the use of botanical compounds, with terpenoids, in particular, demonstrating extensive trypanocidal activity against epimastigotes. ms-editions.cl
However, it is important to note that activity against epimastigotes does not always translate to efficacy against the clinically relevant forms of the parasite. For example, in a study of quinoxaline (B1680401) 1,4-di-N-oxide derivatives, epimastigotes were found to be more sensitive to the compounds than bloodstream trypomastigotes. mdpi.com Similarly, a study on antipsychotic drugs showed that while they were effective against amastigotes and trypomastigotes, their activity against epimastigotes was significantly lower. frontiersin.org This highlights the necessity of testing compounds against all life stages of the parasite.
Activity Against Amastigote Forms (Intracellular)
Amastigotes are the intracellular, replicative stage of T. cruzi in mammals and are a primary target for drugs aimed at treating chronic Chagas disease. nih.gov Assays to determine anti-amastigote activity typically involve infecting mammalian host cells with trypomastigotes, which then transform into amastigotes and replicate. The ability of a test compound to inhibit this intracellular proliferation is a critical measure of its potential therapeutic value.
Numerous studies have identified compounds with potent activity against intracellular amastigotes. For example, a screening of a collection of synthetic nucleoside analogs identified eight compounds with specific anti-amastigote activity, with IC50 values ranging from 2.42 to 8.16 μM. nih.gov Another study on bisnaphthalimidopropyl (BNIP) derivatives found that one compound, BNIP Spermidine (B129725) (BNIPSpd), had anti-parasitic activity against amastigotes similar to the reference drug benznidazole. plos.org
Drug repositioning efforts have also yielded promising results. A study investigating antipsychotic drugs found that promazine, chlorpromazine (B137089), and clomipramine (B1669221) exhibited high trypanocidal activity against T. cruzi amastigotes, with IC50 values of 3.8, 1.9, and 2.9 μM, respectively. frontiersin.org Similarly, miltefosine (B1683995), an alkylphospholipid, has demonstrated significant in vitro activity against intracellular amastigotes, with IC50 values ranging from 0.08 to 0.63 µM. redalyc.orgscielo.org.co In fact, intracellular amastigotes have been shown to be more susceptible to miltefosine than the extracellular forms of the parasite. redalyc.org
The development of novel compound classes is also a key area of research. Pyrazolone (B3327878) phosphodiesterase inhibitors have shown potent activity against intracellular forms of T. cruzi, with EC50 values in the range of 0.17 to 3.3 μM. asm.org Furthermore, a high-throughput screening of a chemical library identified three heteroaromatic compounds—PCH1, NT1, and CX1—with high activity against intracellular T. cruzi amastigotes and low toxicity to host cells. plos.org
Activity Against Trypomastigote Forms (Bloodstream)
Trypomastigotes are the non-replicative, infective forms of T. cruzi found in the bloodstream of mammals. Targeting these forms is crucial for preventing the spread of the infection to new cells and for sterilizing blood products for transfusions. asm.org Assays to evaluate activity against trypomastigotes often involve incubating the parasites with the test compound and measuring their lysis or loss of motility. nih.govunr.edu.ar
Several compound classes have shown significant activity against bloodstream trypomastigotes. Aromatic diamidines, for example, have demonstrated potent in vitro activity against this parasite form. nih.gov One study on novel arylimidamides reported IC50 values ranging from 0.015 to 2.5 μM against bloodstream trypomastigotes. oup.com
Drug repositioning has also identified compounds with trypanocidal activity. A study on FDA-approved drugs found that ciprofloxacin, folic acid, and naproxen (B1676952) exhibited inhibitory activity against T. cruzi trypomastigotes. mdpi.com Another study on antipsychotic drugs showed that promazine, chlorpromazine, and clomipramine were highly active against trypomastigotes, with IC50 values of 3.4, 2.7, and 1.3 μM, respectively. frontiersin.org
Botanical compounds have also been investigated for their activity against trypomastigotes. ms-editions.cl For example, quinones have shown activity against the bloodstream trypomastigote stage of T. cruzi. ms-editions.cl Furthermore, a study on quinoxaline 1,4-di-N-oxide derivatives identified several compounds with activity against bloodstream trypomastigotes. mdpi.com
It is important to note that some compounds may not directly lyse trypomastigotes but can still render them non-infective. For instance, while most pyrazolone phosphodiesterase inhibitors were not active against bloodstream trypomastigotes in terms of lysis, they did cause altered morphology and loss of infectivity. asm.org
Assessment of Host Cell Cytotoxicity and Selectivity
A crucial aspect of preclinical efficacy assessment is determining the cytotoxicity of a potential drug candidate against host cells. An ideal anti-Chagasic drug should exhibit high potency against the parasite while having minimal toxic effects on mammalian cells. This is quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration 50 (CC50) in host cells to the inhibitory concentration 50 (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.
Various studies have reported the cytotoxicity and selectivity of different T. cruzi inhibitors. For example, in a study of arylimidamide compounds, cytotoxicity was determined using MTT assays against mouse cardiomyocytes. oup.com Another study on antipsychotic drugs tested their cytotoxicity on mammalian Vero cells to determine their selectivity index. frontiersin.org The results indicated that the drugs were more selective against T. cruzi trypomastigotes than host cells. frontiersin.org
Similarly, a study on repositioned drugs like ciprofloxacin, folic acid, and naproxen demonstrated low cytotoxicity with high CC50 values and, consequently, high selectivity indices. mdpi.com The selectivity index is a critical parameter for prioritizing compounds for further development. For instance, in a study of bisnaphthalimidopropyl (BNIP) derivatives, the compound with the highest selectivity index was selected for further investigation. plos.org
The assessment of cytotoxicity is also essential for interpreting in vitro activity results. For example, in a study of xanthine (B1682287) analogs, the selectivity index values were determined to ensure that the observed anti-parasitic effects were not due to host cell toxicity. mdpi.com
Evaluation Across Diverse T.cruzi Strains and Discrete Typing Units (DTUs)
Trypanosoma cruzi exhibits significant genetic diversity and is classified into six main Discrete Typing Units (DTUs), designated TcI to TcVI. These DTUs can have different geographical distributions, biological properties, and drug susceptibility profiles. Therefore, it is essential to evaluate the efficacy of potential drug candidates against a panel of diverse T. cruzi strains representing different DTUs.
Several studies have highlighted the importance of this evaluation. For instance, a study on the antifungal drug posaconazole (B62084) found that the T. cruzi strain PAH179 (TcV) was markedly less susceptible to the drug in vitro. plos.org This lack of sensitivity was attributed to the slow doubling and cycling time of this particular strain. plos.org Another study on the repositioned drugs ciprofloxacin, folic acid, and naproxen assessed their activity against two different T. cruzi strains, Ninoa and INC-5. mdpi.com
The activity of the currently used drug, benznidazole, has also been shown to vary across different strains. One study observed reduced efficacy of benznidazole against the Y strain of T. cruzi. plos.org In contrast, a study on novel arylimidamide compounds found that one compound, DB745B, was highly active against a broad panel of isolates, including those naturally resistant to benznidazole. oup.com
The evaluation of compounds against different DTUs is crucial for identifying drugs with broad-spectrum activity. A study on miltefosine investigated its in vitro susceptibility against T. cruzi strains from different genetic groups (TcI and TcII) and found no significant difference in the IC90 values between the groups. redalyc.org Similarly, a study on pyrazolone phosphodiesterase inhibitors demonstrated potent activity against intracellular forms of T. cruzi belonging to different DTUs. asm.org
In Vivo Efficacy Studies in Experimental Chagas Disease Models (e.g., Murine Models)
Following successful in vitro evaluation, promising drug candidates are advanced to in vivo efficacy studies in experimental animal models of Chagas disease. scielo.br Murine models are the most commonly used for this purpose. nih.govcreative-diagnostics.com These studies are essential for assessing the trypanocidal effects of new compounds in a living organism and provide a bridge between laboratory findings and potential clinical applications. nih.gov
In vivo studies typically involve infecting mice with T. cruzi and then administering the test compound. The efficacy of the treatment is evaluated based on several parameters, including the reduction of parasitemia (the number of parasites in the blood), survival rates, and the parasite load in various tissues. researchgate.netoup.com Both acute and chronic models of infection are used. Acute models are characterized by high parasitemia and are useful for initial proof-of-concept studies. nih.gov Chronic models, which mimic the indeterminate stage of the human disease with low and intermittent parasitemia, are crucial for evaluating a drug's ability to achieve a sterile cure. scielo.br
Several studies have demonstrated the in vivo efficacy of various T. cruzi inhibitors in murine models. For example, a study on repositioned drugs showed that folic acid, ciprofloxacin, and naproxen led to a significant reduction in parasitemia in mice infected with T. cruzi. mdpi.com Another study on the pyrazolone phosphodiesterase inhibitor NPD-227, when co-administered with benznidazole, resulted in a significant reduction in parasitemia and lower mortality rates in an acute mouse model. asm.org
The development of novel compound classes has also shown promise in vivo. Analogues of the fungicide fenarimol (B1672338) were found to suppress blood parasitemia to virtually undetectable levels in mouse models of T. cruzi infection. acs.org Similarly, the oxaborole compound DNDI-6148 has shown high curative rates in mouse models and is currently in clinical trials. nih.gov
It is important to note that the choice of mouse and parasite strain can significantly influence the outcome of in vivo studies. nih.gov Therefore, there is a need for standardization of animal models for Chagas disease drug discovery to improve the comparability and predictability of the data generated. nih.govcreative-diagnostics.com
Acute Infection Models
Acute infection models are fundamental for the initial in vivo screening of potential anti-T. cruzi compounds. These models are designed to represent the early phase of Chagas disease, characterized by high parasitemia. frontiersin.org Murine models, such as BALB/c and C57BL/6 mice, are commonly used. oup.com The choice of mouse strain is critical, as strains like BALB/c are more susceptible to T. cruzi infection, exhibiting higher parasitemia and mortality, while C57BL/6 mice are more resistant. oup.com The Y strain of T. cruzi is frequently employed in these models due to its high virulence, which allows for the effective evaluation of a therapy's ability to reduce parasitemia and initial symptoms. biorxiv.org
These models are instrumental in rapidly identifying compounds that lack efficacy. dovepress.com For instance, a study using a murine model of acute infection demonstrated that the cruzipain inhibitor benidipine (B10687) was effective at reducing parasitemia at lower doses compared to the reference drug, benznidazole (BZN). frontiersin.org Similarly, disubstituted imidazole (B134444) compounds, acting as sterol 14-demethylase inhibitors, led to a dramatic decrease in parasitemia in acutely infected mice. pnas.org The pyrazolone NPD-227, when co-administered with a suboptimal dose of BZN in an acute mouse model, resulted in a significant reduction in parasitemia. asm.org Furthermore, cruzipain inhibitors Cz007 and Cz008 showed a reduction in parasitemia in mice during the acute phase. tandfonline.com The efficacy of fexinidazole (B1672616) was also demonstrated in a murine model, where it reduced parasitemia in mice infected with BZN-resistant strains. tandfonline.com
The transforming growth factor-beta (TGF-β) pathway inhibitor 1D11 also showed a significant reduction in the peak of parasitemia in acutely infected mice. frontiersin.org In another study, the nonsteroidal anti-inflammatory drug naproxen demonstrated a high inhibition of parasitemia in mice. frontiersin.org The evaluation of the trypanocidal activity of terconazole, a triazole antifungal drug, also utilized acute infection models. frontiersin.org
Chronic Infection Models
Chronic infection models are essential for evaluating the efficacy of drug candidates during the later, more complex stage of Chagas disease. These models aim to replicate the chronic phase in humans, where parasitemia is low and parasites are primarily located within tissues, leading to pathologies like cardiomyopathy. dovepress.com Murine models are again central, with strains like C3H/HeN being used, often infected with myotropic T. cruzi strains to better mimic the cardiac manifestations of the disease. conicet.gov.ar
In these models, the efficacy of an inhibitor is often measured by its ability to achieve sterile cure, meaning the complete clearance of parasites from all tissues. dovepress.com For example, the cruzipain inhibitors benidipine and clofazimine (B1669197) were tested in a murine model of chronic Chagas disease and were found to reduce the parasite burden in cardiac and skeletal muscles. conicet.gov.ar Similarly, treatment with the non-azole VNI (a sterol biosynthesis pathway inhibitor) led to the cure of animals in both acute and chronic phases of infection with the Tulahuen strain. tandfonline.com
However, the efficacy of some inhibitors can be strain-dependent. For instance, while VNI was effective against the Tulahuen strain, it did not cure murine infections by the Y and Colombian strains. tandfonline.com The TGF-β pathway inhibitor 1D11 was also tested in chronically infected mice, where it demonstrated beneficial effects. frontiersin.org The evaluation of fexinidazole in chronic experimental models has also been reported. frontiersin.org
Reduction of Parasitemia and Parasite Load
A primary endpoint in the preclinical assessment of T. cruzi inhibitors is their ability to reduce both circulating parasites (parasitemia) and the parasite burden in tissues. The control of parasite replication is crucial for mitigating tissue damage. nih.gov
In acute models, numerous inhibitors have demonstrated potent effects on parasitemia. For example, the cruzipain inhibitor benidipine significantly reduced parasitemia in a murine model. frontiersin.org Disubstituted imidazoles, which inhibit sterol 14-demethylase, also caused a dramatic decrease in parasitemia. pnas.org The combination of the pyrazolone NPD-227 and BZN led to a greater than 87% reduction in parasitemia. asm.org The TGF-β inhibitor 1D11 achieved a 60% reduction in circulating parasites at the peak of parasitemia. frontiersin.org Naproxen, a non-steroidal anti-inflammatory drug, showed an 85.8% inhibition of parasitemia. frontiersin.org The combination of clomipramine with BZN was able to completely suppress parasitemia during the acute phase. frontiersin.org
In chronic infection, where parasitemia is low, the focus shifts to reducing the parasite load in tissues. The cruzipain inhibitors benidipine and clofazimine were effective in reducing the parasite burden in the cardiac and skeletal muscles of chronically infected mice, an effect superior to that of BZN. conicet.gov.ar The non-azole CYP51 inhibitor VNI also demonstrated the ability to cure infections in both acute and chronic phases with certain parasite strains. tandfonline.com The pan sphingosine (B13886) inhibitor N-N-dimethylsphingosine (DMS) has been shown to reduce parasitism in the hearts of infected mice. frontiersin.org
The following table summarizes the effects of various inhibitors on parasitemia and parasite load.
| Compound/Inhibitor Class | Target/Mechanism | Model | Effect on Parasitemia/Parasite Load |
| Benidipine | Cruzipain inhibitor | Acute murine model | Potent reduction in parasitemia. frontiersin.org |
| Chronic murine model | Reduction of parasite burden in cardiac and skeletal muscle. conicet.gov.ar | ||
| Clofazimine | Cruzipain inhibitor | Chronic murine model | Reduction of parasite burden in cardiac and skeletal muscle. conicet.gov.ar |
| Disubstituted imidazoles | Sterol 14-demethylase inhibitors | Acute murine model | Dramatic decrease in parasitemia. pnas.org |
| NPD-227 (Pyrazolone) | Phosphodiesterase (PDE) inhibitor | Acute mouse model | >87% reduction in parasitemia (in combination with BZN). asm.org |
| 1D11 | TGF-β pathway inhibitor | Acute murine model | 60% reduction in circulating parasites. frontiersin.org |
| Naproxen | Non-steroidal anti-inflammatory | Murine model | 85.8% inhibition of parasitemia. frontiersin.org |
| Clomipramine | Trypanothione (B104310) reductase inhibitor | Acute murine model | Complete suppression of parasitemia (in combination with BZN). frontiersin.org |
| VNI | Sterol biosynthesis inhibitor (CYP51) | Acute & Chronic murine model (Tulahuen strain) | Cure of animals. tandfonline.com |
| N-N-dimethylsphingosine (DMS) | Pan sphingosine inhibitor | Murine model (CCC) | Reduction in heart parasitism. frontiersin.org |
Histopathological Evaluation of Tissue Damage
A critical component of preclinical efficacy assessment is the histopathological analysis of tissues, primarily the heart and skeletal muscle, to evaluate the extent of damage caused by the infection and the protective effects of inhibitor treatment. This evaluation often involves quantifying inflammation, necrosis, and fibrosis.
Treatment with trypanothione reductase (TR) inhibitors, such as thioridazine (B1682328) and clomipramine, has been shown to reduce heart inflammation, tissue necrosis, and fibrosis in infected mice compared to untreated controls. nih.gov Similarly, mice chronically infected with T. cruzi and treated with the cruzipain inhibitor benidipine showed a reduction in inflammation in cardiac and skeletal muscle. frontiersin.org The combination of BZN and clomipramine in chronically treated mice resulted in lower heart damage and inflammation compared to BZN alone. frontiersin.org
The phosphodiesterase inhibitor pentoxifylline (B538998) has been observed to decrease the number of inflammatory cells in the hearts of infected mice. frontiersin.org N-N-dimethylsphingosine (DMS) also demonstrated a reduction in heart inflammation and fibrosis. frontiersin.org Treatment with simvastatin, an HMG-CoA reductase inhibitor, led to a reduction in inflammatory infiltration in the heart during the acute phase of infection. scielo.br Furthermore, combination therapy with BZN and pentoxifylline showed a decrease in myocarditis and fibrosis in heart tissue. scielo.br
Survival Analysis in Infected Animal Models
Survival analysis is a crucial outcome measure in preclinical studies, particularly in acute infection models where mortality rates can be high. The ability of an inhibitor to increase the survival rate of infected animals is a strong indicator of its potential therapeutic efficacy.
In studies with acutely infected mice, treatment with disubstituted imidazole compounds, which are sterol 14-demethylase inhibitors, resulted in 100% survival. pnas.org Similarly, the combination of the pyrazolone NPD-227 with BZN protected against mortality, with over 83% survival. asm.org The TGF-β pathway inhibitor 1D11 led to a 65% reduction in mortality rates in acutely infected mice. frontiersin.org Treatment with the cruzipain inhibitors Cz007 and Cz008 also resulted in survival in acutely infected mice. tandfonline.com
In contrast, the inhibition of cyclooxygenase (COX) with aspirin (B1665792) or celecoxib (B62257) in infected C57BL/6 mice, which normally survive the infection, dramatically increased mortality. oup.com This highlights the complex interplay between host immune responses and drug action.
The table below presents survival data for various inhibitor treatments in animal models.
| Compound/Inhibitor | Model | Survival Rate |
| Disubstituted imidazoles | Acute murine model | 100% survival. pnas.org |
| NPD-227 + BZN | Acute mouse model | >83% survival. asm.org |
| 1D11 | Acute murine model | 65% reduction in mortality. frontiersin.org |
| Cz007 and Cz008 | Acute murine model | Increased survival. tandfonline.com |
| Aspirin/Celecoxib | Acute C57BL/6 murine model | Increased mortality. oup.com |
Immunological Markers in Response to Inhibitor Treatment
The host immune response plays a significant role in the pathogenesis of Chagas disease and can be modulated by inhibitor treatment. Therefore, the analysis of immunological markers, such as cytokine levels and antibody production, is an important aspect of preclinical evaluation.
Treatment with trypanothione reductase (TR) inhibitors has been associated with reduced anti-T. cruzi antibody levels in treated animals. nih.gov In a study combining curcumin (B1669340) with BZN, the treatment led to a drastic reduction in circulating levels of cytokines like interferon-gamma (IFN-γ), interleukin-4 (IL-4), and MIP1-α, while increasing IL-2 levels, which is important for activating cytotoxic T-cell responses. nih.gov
Simvastatin treatment in acutely infected mice reduced serum levels of inflammatory mediators, including IFN-γ, tumor necrosis factor-alpha (TNF-α), CCL2, and CCL5. scielo.br The treatment of infected mice with aspirin was also found to reduce plasma levels of TNF-α and IFN-γ. plos.org Conversely, co-culture of infected macrophages with neutrophils from resistant C57BL/6 mice resulted in increased production of TNF-α and nitric oxide (NO), which are crucial for parasite control. plos.org
These studies indicate that T. cruzi inhibitors can have immunomodulatory effects, which may contribute to their therapeutic efficacy by altering the host's inflammatory response and antiparasitic immunity.
Structure Activity Relationships Sar and Lead Optimization of T.cruzi Inhibitors
Identification of Key Pharmacophoric Features for Anti-T.cruzi Activity
A pharmacophore model outlines the essential steric and electronic features a molecule must possess to ensure optimal molecular interactions with a specific biological target, thereby triggering (or blocking) its biological response. For T. cruzi inhibitors, several key pharmacophoric features have been identified across different target enzymes and compound classes.
For inhibitors targeting dihydroorotate (B8406146) dehydrogenase (TcDHODH) , an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway, a pharmacophore model was developed using fragment molecular orbital (FMO) calculations. nih.govbanrepcultural.org This model revealed several key interaction points:
Hydrogen bond acceptors: These are crucial for interacting with the Lys43 and Lys214 residues of TcDHODH. nih.govbanrepcultural.org
Hydrogen bond donors and acceptors: These features facilitate interactions with the Asn67 and Asn194 residues. nih.govbanrepcultural.org
Aromatic ring: This feature corresponds to interactions with the cofactor flavin mononucleotide (FMN). nih.govbanrepcultural.org The orotate (B1227488) moiety serves as a foundational fragment, interacting with Lys43, Asn67, Asn194, and FMN, while functional groups at the 5-position of the orotate ring strongly interact with Lys214. nih.govbanrepcultural.org
In the case of inhibitors targeting cruzain , the major cysteine protease of T. cruzi, the 2-acetamidothiophene-3-carboxamide (B2756732) group has been identified as an essential pharmacophore for both enzyme inhibition and parasite-killing activity. plos.org For cyclic imide inhibitors of cruzain, the carbonyl groups of the imide core are essential for activity, as their replacement with an amine leads to a significant drop in potency. frontiersin.org
For inhibitors of sterol 14α-demethylase (CYP51) , a key enzyme in the parasite's sterol biosynthesis pathway, a class of disubstituted imidazoles has been identified as a potent pharmacophore. pnas.org This was discovered through the evaluation of compounds related to an initial hit, leading to the understanding that this structural motif is central to anti-T. cruzi activity. pnas.org
A pharmacophore model for farnesyl pyrophosphate synthase (TcFPPS) inhibitors, based on known bisphosphonate inhibitors, includes nine features: six hydrogen bond donors, one hydrogen bond acceptor, and two negative centers. scielo.br These features are critical for mimicking the natural substrate and inhibiting the enzyme. scielo.br
For inhibitors of glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH) , a combined protein-based pharmacophore and structure-based virtual screening approach has been used to identify hits. researchgate.nettandfonline.com
Finally, in the exploration of the trans-sialidase acceptor substrate binding site, it was found that the enzyme is largely intolerant of substitutions at the 2 and 4 positions of galactose, while substitution at the 6 position is well-tolerated, providing insights into the pharmacophoric requirements for inhibitors of this enzyme. rsc.org
These examples highlight the diverse pharmacophoric features required to inhibit different T. cruzi targets, providing a foundation for the rational design of new and more potent inhibitors.
Influence of Substituent Effects on Inhibitory Potency and Selectivity
The potency and selectivity of T. cruzi inhibitors are significantly influenced by the nature and position of substituents on a core scaffold. Structure-activity relationship (SAR) studies have provided valuable insights into how different chemical modifications can modulate the biological activity of these compounds.
For N-substituted phenyldihydropyrazolones , the introduction of apolar moieties, such as aryl or benzyl (B1604629) rings, on a piperidine (B6355638) linker generally leads to more potent compounds against T. cruzi amastigotes. frontiersin.orgnih.gov In contrast, more polar substituents like imidazole (B134444), succinimide, or morpholine (B109124) tend to result in compounds with higher micromolar activities. frontiersin.org Specifically, a 4-fluorobenzyl substituent on the piperidine linker resulted in sub-micromolar potency. frontiersin.org This suggests that lipophilicity plays a crucial role in the activity of this class of inhibitors. frontiersin.orgnih.gov
In the case of thiazole (B1198619) derivatives , electron-withdrawing substituents, such as bromine, 3,4-dichloro, and nitro groups, attached to the phenyl and thiazole rings have been shown to greatly increase antiparasitic activity. nih.gov This indicates that the electronic properties of the substituents are a key determinant of their efficacy.
For acylaminobenzothiazole inhibitors, SAR exploration focused on varying substituents at three positions (R1, R2, and R3). bioaster.org It was found that an electron-withdrawing group like trifluoromethyl at position 6 of the aromatic core led to potent antiparasite compounds. bioaster.org Furthermore, branched alkyl groups such as cyclopropyl (B3062369) or isopropyl at the R2 position maintained anti-T. cruzi activity. bioaster.org The hydrogen of the amide bond was also found to be necessary for observing antiparasite activity. bioaster.orgacs.org
Regarding indirubin analogues , which are ATP kinase inhibitors, specific modifications have been shown to enhance their anti-T. cruzi activity. Seven indirubins were identified as potent inhibitors, with some bearing a bulky extension on the oxime moiety. tandfonline.com Four of these compounds demonstrated inhibitory activity against both trypomastigotes and intracellular amastigotes with good selectivity against mammalian cells. nih.gov
For inhibitors of CYP51 , a class of N-arylpiperazine-based compounds, SAR studies revealed that a 5-chloro substituent on the terminal phenyl ring, combined with either an unmodified C-4 or a C-4 substituted with a small fluorine atom, was crucial for the highest anti-T. cruzi activity. acs.org In another series of CYP51 inhibitors, substitution with lipophilic groups on a specific ring was found to be necessary for potent activity, with the removal of all substituents leading to a significant loss in potency. nih.gov
In the development of dehydrodieugenol B neolignan analogues, it was demonstrated that the presence of at least one allyl side chain on the biaryl ether core was important for antitrypanosomal activity, while a free phenol (B47542) group was not essential. acs.org
These findings underscore the critical role of substituent effects in fine-tuning the inhibitory potency and selectivity of T. cruzi inhibitors, guiding the design of more effective therapeutic agents.
Stereochemical Considerations in T.cruzi Inhibitor Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the context of T. cruzi inhibitors, the stereochemical configuration of a compound can significantly influence its interaction with the target enzyme and, consequently, its inhibitory potency.
For a series of inhibitors targeting dihydrofolate reductase (DHFR) , the inversion of stereochemistry at different positions on the seven-membered lactam ring had noticeable effects on activity. Specifically, for a compound with a benzyl substituent, inversion of the stereochemistry at the a-position, the b-position, or both positions resulted in slight variations in activity against both T. cruzi and T. brucei. The compound with inversion at both the a- and b-positions was the most active of the four isomers.
In the case of CYP51 inhibitors , the stereochemistry of β-phenyl imidazoles plays a crucial role in their inhibitory potency. nih.gov The (S)-stereochemistry was found to be important for the inhibitory potency of certain compounds. nih.gov This is because the change in the position of a specific amino acid (Y116) increases the flexibility of the heme group, allowing the p-cymene (B1678584) moiety of the (S)-enantiomers to protrude deeper into the CYP51 binding cavity. nih.gov This enhanced interaction, facilitated by H-bond formation, highlights the importance of the correct stereoisomer for potent inhibition. nih.gov
A diversity-oriented synthesis approach yielded a set of eight stereoisomeric compounds with potent growth-inhibitory activity against T. cruzi. acs.org The four stereoisomers with a trans configuration across the C5-C6 bond generally showed higher potency than the corresponding analogues with a cis configuration. acs.org After evaluating factors like solubility, plasma protein binding, and microsomal stability, the SSS analogue was selected for further structure-activity relationship studies. acs.org
These examples clearly demonstrate that stereochemistry is a critical factor in the activity of T. cruzi inhibitors. The specific spatial arrangement of functional groups can dictate the binding affinity and orientation of the inhibitor within the active site of the target enzyme, ultimately determining its efficacy. Therefore, careful consideration and control of stereochemistry are essential in the design and optimization of novel anti-Chagasic agents.
Strategies for Enhancing Efficacy and Selectivity
The development of new drugs for Chagas disease necessitates strategies to improve the efficacy and selectivity of lead compounds. This involves modifying their chemical structure to enhance their interaction with the parasite's target while minimizing effects on the human host.
One key strategy is multiparametric lead optimization , which aims to simultaneously improve multiple properties of a compound, including its anti-T. cruzi activity, physicochemical parameters, and ADME (absorption, distribution, metabolism, and excretion) properties. bioaster.orgacs.orgnih.gov For example, in an acylaminobenzothiazole series, this approach led to the identification of an advanced lead compound with improved in vitro activity against T. cruzi and enhanced metabolic stability, making it a promising candidate for oral administration. acs.orgnih.gov
Structure-based drug design is another powerful strategy that utilizes the three-dimensional structure of the target enzyme to guide the design of more potent and selective inhibitors. For instance, the structural characterization of T. cruzi CYP51 in complex with inhibitors has revealed two distinct regions of the enzyme that can be exploited to enhance molecular recognition and potency. nih.gov This knowledge allows for the rational design of inhibitors that can better fit into the active site and form stronger interactions.
Targeting parasite-specific enzymes or enzyme features is a fundamental approach to achieving selectivity. The structural differences between parasite and human enzymes can be exploited to design inhibitors that preferentially bind to the parasite's enzyme. For example, the Lys214 residue in T. cruzi dihydroorotate dehydrogenase (TcDHODH) is not conserved in the human enzyme, making it a key target for achieving selectivity. nih.govbanrepcultural.org Similarly, the structural divergence between T. cruzi CYP51 and its human ortholog allows for the development of selective inhibitors with minimal off-target effects. mdpi.com
Combination therapy represents a promising clinical strategy to enhance efficacy and potentially delay the development of drug resistance. asm.orgfrontiersin.orgnih.gov Combining drugs that act on different cellular targets can lead to synergistic or additive effects. For example, the combination of miltefosine (B1683995) and benznidazole (B1666585) has shown improved efficacy in both in vitro and in vivo models of T. cruzi infection. frontiersin.orgnih.gov Similarly, combining a pyrazolone (B3327878) PDE inhibitor with benznidazole resulted in improved efficacy in acute mouse models. asm.org
Drug repurposing , the investigation of existing drugs for new therapeutic purposes, offers a cost-effective strategy. frontiersin.orgnih.gov Miltefosine, an alkylphospholipid originally developed for cancer, has shown promise against T. cruzi infection. frontiersin.orgnih.gov
Finally, medicinal chemistry modifications of lead compounds, such as altering substituents or linker chains, can improve their pharmacokinetic profile and in vivo activity. plos.org For instance, while a potent inhibitor of TcSir2rp1 failed in a mouse model possibly due to its pharmacokinetics, further chemical modifications could enhance its in vivo efficacy. plos.org
Through the application of these diverse strategies, researchers are actively working to develop new generations of T. cruzi inhibitors with improved therapeutic profiles, offering hope for more effective treatments for Chagas disease.
Preclinical Pharmacological Profiles of T.cruzi Inhibitors
Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Models
The characterization of ADME properties is a critical step in the preclinical evaluation of anti-Chagasic compounds. These studies provide insights into how a drug is handled by an experimental animal model, which helps in predicting its behavior in humans.
Benznidazole (B1666585) (BNZ) , a primary drug for Chagas disease, has been studied in murine models. After oral administration in mice, benznidazole shows rapid but low absorption. asm.org Its pharmacokinetic profile in mice can be described by a one-compartment disposition model with first-order absorption. plos.orglshtm.ac.uk Interestingly, higher doses have been associated with slower absorption. plos.orgdndi.org Studies in Swiss mice chronically infected with the Be-78 T. cruzi strain showed that the infection itself can alter the drug's pharmacokinetics, increasing the absorption rate constant and the apparent volume of distribution, while reducing the time to reach maximum concentration. nih.gov This suggests that the disease state can influence the drug's disposition. nih.gov Biodistribution studies in mice revealed that benznidazole reaches different maximum concentrations in various organs, including the spleen, brain, colon, heart, lung, and kidney, with a mean residence time of about 2.5 hours. asm.org Chronic infection was found to increase benznidazole exposure in the heart and colon. asm.org
Nifurtimox (B1683997) (NFX) , another frontline treatment, also undergoes extensive study. Historical in vivo studies using radiolabeled nifurtimox in rats showed that after oral or intravenous administration, a significant portion of the radioactivity is excreted through feces (56-58%) and urine (34-38%) within 48 hours, indicating extensive metabolism. acs.org In vitro studies using an isolated perfused rat liver model showed that nifurtimox is a high clearance compound, with a minimal fraction of the unchanged drug recovered from the perfusate after two hours. nih.gov The majority of the excreted dose consists of highly polar metabolites. nih.gov
Newer generations of T. cruzi inhibitors are also being evaluated for their ADME properties. A hit-to-lead campaign for novel cyanopyridine analogues involved the evaluation of ADME properties such as lipophilicity, kinetic solubility, permeability, and liver microsomal stability for selected compounds. nih.gov While some compounds showed good potency, the series was ultimately discontinued (B1498344) due to poor ADME properties, as the antiparasitic activity was largely driven by lipophilicity, which is often linked to poor metabolic stability and solubility. nih.gov
In the pursuit of new drug targets, a ligand-efficient inhibitor of T. cruzi CYP51, compound 4c , was profiled for its in vitro ADME parameters. nih.gov This compound demonstrated good microsomal stability in human, rat, and mouse microsomes and was stable in human and mouse plasma. nih.gov It also showed high permeability through Caco-2 cell monolayers, a model for intestinal absorption. nih.gov However, it was highly bound to plasma proteins, which could suggest low bioavailability in vivo. nih.gov
Table 1: Summary of ADME Properties of Selected T. cruzi Inhibitors in Preclinical Models
| Compound | Model | Key ADME Findings |
|---|---|---|
| Benznidazole | Mice | Rapid but low oral absorption; One-compartment model; Slower absorption at higher doses; Chronic infection alters pharmacokinetics; Distributes to various organs including heart and brain. asm.orgplos.orglshtm.ac.uknih.gov |
| Nifurtimox | Rats | Extensive metabolism; High clearance; Excreted primarily as polar metabolites in urine and feces. acs.orgnih.gov |
| Cyanopyridines | In vitro | Antiparasitic activity driven by lipophilicity, leading to poor ADME properties (metabolic stability, solubility). nih.gov |
| Compound 4c (CYP51 Inhibitor) | In vitro | Good microsomal and plasma stability; High permeability; High plasma protein binding. nih.gov |
Bioavailability Assessment in Preclinical Species
Oral bioavailability is a crucial parameter for drugs intended to treat chronic diseases like Chagas disease. Several studies have focused on assessing and improving the bioavailability of potential anti-T. cruzi agents.
For Benznidazole , pharmacokinetic studies in mice after oral administration have confirmed its absorption, though it is considered low. asm.org The development of a self-emulsifying drug delivery system (SEDDS) for benznidazole resulted in a 25% increase in bioavailability in mice, demonstrating that formulation strategies can enhance its oral absorption. tandfonline.com
The development of novel CYP51 inhibitors has also included bioavailability assessments. VFV , a protozoan 14α-demethylase inhibitor, displayed better bioavailability compared to its predecessor, VNI. nih.gov A series of fenarimol (B1672338) analogues , which also inhibit CYP51, were developed with the goal of achieving high oral bioavailability. dndi.org Preclinical candidates from this series, EPL-BS0967 and EPL-BS1246, were noted for their high oral bioavailability and long half-life. dndi.org Similarly, 4-aminopyridyl-based CYP51 inhibitors were optimized to yield orally bioavailable leads with potent anti-T. cruzi activity in vivo. acs.org
Efforts to improve the bioavailability of other classes of inhibitors have also been undertaken. For instance, lactose analogs , which are inhibitors of T. cruzi trans-sialidase, suffer from rapid elimination from the circulatory system. nih.gov To address this, they were conjugated with multi-arm polyethylene (B3416737) glycol (PEG). This PEGylation strategy significantly improved the bioavailability of the conjugates in the plasma of mice, enhancing their circulating half-lives while retaining their inhibitory properties. nih.gov
Table 2: Bioavailability Data for Selected T. cruzi Inhibitors in Preclinical Species
| Compound/Class | Species | Key Bioavailability Findings |
|---|---|---|
| Benznidazole | Mice | Low intrinsic oral bioavailability; Bioavailability increased by 25% with a SEDDS formulation. asm.orgtandfonline.com |
| VFV (CYP51 Inhibitor) | Not Specified | Displayed better bioavailability than VNI. nih.gov |
| Fenarimol Analogues (CYP51 Inhibitors) | Not Specified | Optimized for high oral bioavailability and long half-life. dndi.org |
| Lactose Analogues (Trans-sialidase Inhibitors) | Mice | PEGylation with multi-arm PEG significantly improved plasma bioavailability and circulating half-life. nih.gov |
Metabolic Stability and Metabolite Identification in Preclinical Models
The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen. Understanding how a compound is metabolized is crucial for predicting its efficacy and potential for toxicity.
Nifurtimox is known to undergo extensive and rapid metabolism. acs.org In rats administered radiolabeled nifurtimox, over 30 different metabolites were detected in the urine, indicating a highly complex metabolic profile. acs.org In vitro studies with rat and human hepatocytes showed the formation of metabolites M-4 and M-11, although at low levels. acs.org An interesting finding from an isolated perfused rat liver model was that while the anti-trypanosomal activity of the perfusate initially decreased, it later increased, suggesting the formation of active metabolites. nih.gov
The metabolic stability of newer chemical entities is a focus of lead optimization programs. For the CYP51 inhibitor VFV , it was noted to be less metabolically stable than VNI. nih.gov In the case of the acylaminobenzothiazole series, a lead compound was optimized to improve its metabolic stability in human liver microsomes, with the human clearance value being significantly reduced in the advanced lead compound 50 . acs.org
Similarly, for a series of benzimidazole derivatives that inhibit cruzain, in vitro metabolic stability was assessed using human and mouse microsomes. frontiersin.org This allowed for the calculation of intrinsic clearance values and guided the optimization of the molecules. frontiersin.org CYP3A4 was identified as being involved in the main metabolic pathway for these compounds. frontiersin.org
For the ligand-efficient CYP51 inhibitor 4c , metabolism studies indicated that it is mediated in part by CYP2D6 and CYP3A4, as its metabolism was slightly reduced in the presence of inhibitors for these enzymes (quinidine and ketoconazole (B1673606), respectively). nih.gov
Table 3: Metabolic Stability and Metabolite Information for T. cruzi Inhibitors
| Compound/Class | Model System | Key Findings on Metabolism |
|---|---|---|
| Nifurtimox | Rats, Rat/Human Hepatocytes | Extensive and rapid metabolism; >30 metabolites identified in rat urine; Formation of active metabolites suggested. acs.orgnih.gov |
| VFV (CYP51 Inhibitor) | Not Specified | Less metabolically stable than VNI. nih.gov |
| Acylaminobenzothiazoles | Human Liver Microsomes | Lead optimization improved metabolic stability, reducing human clearance. acs.org |
| Benzimidazole Derivatives (Cruzain Inhibitors) | Human/Mouse Microsomes | CYP3A4 involved in the main metabolic pathway; stability assessed to guide optimization. frontiersin.org |
| Compound 4c (CYP51 Inhibitor) | Human Microsomes | Metabolism partially mediated by CYP2D6 and CYP3A4. nih.gov |
Drug-Drug Interactions in Preclinical Systems
The potential for drug-drug interactions (DDIs) is an important consideration, especially for a disease that may require combination therapy or for patients with comorbidities who are taking other medications. The azole class of antifungals, some of which have been repurposed for Chagas disease, are well-known inhibitors of cytochrome P450 (CYP) enzymes, a common source of DDIs.
A preclinical study in mice investigated the interaction between Benznidazole (BNZ) and the azole antifungal Itraconazole (B105839) (ITC) . asm.org When administered in combination, itraconazole significantly altered the plasma elimination profile of benznidazole. The elimination half-life of BNZ increased by 7.5-fold when co-administered with itraconazole. asm.org This effect is attributed to the inhibition of BNZ's metabolism by itraconazole, which is a known inhibitor of CYP enzymes. asm.org This interaction may contribute to the improved therapeutic efficacy observed with this combination, beyond the synergistic mechanisms of action of the two drugs against T. cruzi. asm.org
The potential for DDIs is a recognized characteristic of azole antifungals due to their inhibition of drug-metabolizing enzymes. asm.org This property necessitates careful evaluation when considering them for combination therapies in Chagas disease.
Table 4: Preclinical Drug-Drug Interaction Findings
| Interacting Drugs | System | Key Interaction Effect |
|---|---|---|
| Benznidazole + Itraconazole | Mice | Itraconazole significantly increased the elimination half-life of Benznidazole (7.5-fold), likely through inhibition of its metabolism. asm.org |
Mechanisms of Parasite Resistance to T.cruzi Inhibitors
Molecular Basis of Acquired Resistance
Acquired resistance in T. cruzi is a multifactorial phenomenon driven by specific genetic and molecular changes that allow the parasite to survive in the presence of trypanocidal compounds.
A primary mechanism of resistance involves genetic alterations in the targets of specific drugs. These mutations can reduce the binding affinity of the inhibitor or impair the metabolic activation of a prodrug.
A well-documented example is the resistance to nitroheterocyclic drugs like benznidazole (B1666585) (BZN) and nifurtimox (B1683997). These compounds are prodrugs that require activation by a type I nitroreductase (NTR) enzyme within the parasite. nih.govnih.govresearchgate.net Studies have repeatedly shown that mutations in the gene encoding this mitochondrial NTR (TcNTR) are a central cause of acquired resistance. nih.govnih.gov Parasites selected for resistance in laboratory settings often exhibit mutations that lead to a non-functional or less effective enzyme, rendering them unable to activate the prodrug. nih.govnih.gov In some cases, resistance arises from the loss of one of the two chromosomes containing the TcNTR gene, leading to reduced enzyme expression. nih.govcambridge.orgredalyc.org Clones isolated from a single benznidazole-selected population have been found to harbor distinct mutations in the TcNTR gene, including some that generate a premature stop codon, highlighting the parasite's ability to independently develop resistance. nih.govresearchgate.net
However, resistance is not solely linked to TcNTR. Field isolates of T. cruzi resistant to BZN have been identified that possess the wild-type NTR-I gene, suggesting the existence of NTR-I-independent resistance mechanisms. plos.org Furthermore, extensive natural variation in benznidazole sensitivity among different T. cruzi strains does not always correlate with the TcNTR sequence, pointing to other genetic factors. nih.gov
Another key target is cytochrome b (Cyt b), a component of the mitochondrial electron transport chain's complex III. Whole-genome sequencing of T. cruzi clones resistant to the inhibitor GNF7686 revealed a specific mutation (L197F) in the Cyt b gene. acs.org This mutation is located at the Qi inhibitor-binding site of the enzyme, directly implicating it in the mechanism of resistance. acs.org
The table below summarizes key gene mutations associated with resistance to T.cruzi inhibitors.
| Gene Target | Inhibitor Class | Observed Mutation/Alteration | Consequence |
| Type I Nitroreductase (TcNTR) | Nitroimidazoles (e.g., Benznidazole), Nitrofurans (e.g., Nifurtimox) | Point mutations, stop-codon mutations, loss of one gene copy (heterozygosity). nih.govnih.govcambridge.orgresearchgate.net | Reduced or abolished activation of the prodrug, leading to resistance. nih.govnih.gov |
| Cytochrome b (Cyt b) | Pyrazolopyrimidinones (e.g., GNF7686) | L197F point mutation. acs.org | Alters the inhibitor binding site, conferring resistance. acs.org |
A common strategy for drug resistance in various organisms, including protozoan parasites, is the active removal of toxic compounds from the cell via membrane transporters. In T. cruzi, ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp)-like efflux pumps, play a significant role in this process. researchgate.netfrontiersin.org
Studies have demonstrated that T. cruzi lines with induced resistance to benznidazole and other compounds exhibit increased expression of genes encoding Pgp-like transporters, specifically TcPGP1 and TcPGP2. researchgate.net These resistant parasites show higher Pgp efflux activity and increased basal Pgp ATPase activity. researchgate.net The resistance phenotype in these lines can often be reversed by the addition of Pgp inhibitors, confirming the involvement of these pumps. researchgate.net
Furthermore, an ABCC-like transporter has been identified in T. cruzi that is responsible for the efflux of molecules conjugated to thiols, such as glutathione (B108866) (GSH). biorxiv.orgbiorxiv.org While this transporter may not directly pump out drugs like benznidazole, its activity increases after prolonged exposure to the drug. biorxiv.orgbiorxiv.org This suggests an indirect role in resistance by helping the parasite manage the oxidative stress and toxic metabolites generated by the drug's action. biorxiv.orgbiorxiv.org
T. cruzi displays remarkable metabolic flexibility, allowing it to adapt to different environments within its host and to the stress imposed by drugs. nih.gov This adaptability is a key component of its survival and resistance strategies. The parasite can utilize various carbon sources, including glucose, amino acids (like proline), and fatty acids. nih.govnih.gov
Resistance to drugs can be linked to alterations in the parasite's metabolic state. For instance, the metabolism of the amino acid proline is crucial for energy production, differentiation, and resistance to oxidative stress. plos.org Overexpression of a specific proline transporter (TcAAAP069) leads to increased intracellular proline levels. This, in turn, correlates with enhanced resistance to both nifurtimox and benznidazole, as well as to reactive oxygen species. plos.org The increased proline metabolism generates more ATP, potentially providing the energy needed for drug efflux pumps or repair mechanisms. plos.org
The parasite also adapts its core energy metabolism in response to environmental cues. In the insect vector, high concentrations of heme (from the blood meal) stimulate proliferation and shift the parasite's metabolism towards aerobic fermentation of glucose. plos.org This metabolic shift, which prioritizes glycolysis over more efficient oxidative phosphorylation, may represent an adaptation to specific nutrient conditions that could also influence drug susceptibility. plos.org Some studies suggest that intracellular amastigotes can enter a transiently non-replicating, or dormant, state. elifesciences.org This metabolic dormancy makes them resistant to prolonged drug exposure, and they can re-initiate a productive infection once the drug pressure is removed. elifesciences.org This phenomenon represents a form of non-genetic resistance that is particularly challenging to overcome. elifesciences.org
Efflux Pump Overexpression and Increased Drug Export
Cross-Resistance Patterns Among Different Inhibitor Classes
Cross-resistance, where resistance to one drug confers resistance to other, often structurally related, compounds, is a significant concern in Chagas disease therapy. The most prominent example is the cross-resistance observed between the two frontline nitroheterocyclic drugs, nifurtimox and benznidazole. nih.govresearchgate.netpnas.org
The molecular basis for this cross-resistance is frequently linked to the shared activation pathway of these prodrugs. nih.govresearchgate.net Since both drugs are activated by the same type I nitroreductase (TcNTR), a single mechanism—such as the loss of a TcNTR gene copy or an inactivating mutation—can confer resistance to both compounds simultaneously. nih.govresearchgate.netcambridge.orgredalyc.org Laboratory-generated nifurtimox-resistant T. cruzi lines consistently show cross-resistance to benznidazole and other nitroheterocyclic drugs. nih.govresearchgate.netpnas.orgresearchgate.net
The table below details the cross-resistance observed in T. cruzi.
| Primary Resistant Drug | Cross-Resistant To | Underlying Mechanism |
| Nifurtimox | Benznidazole, other nitroheterocyclic compounds. nih.govpnas.org | Downregulation or mutation of the common activating enzyme, type I nitroreductase (TcNTR). nih.govresearchgate.net |
| Benznidazole | Nifurtimox. researchgate.net | Mutation or loss of function of the TcNTR enzyme. researchgate.net |
| 2-Meotio (Thiosemicarbazone) | Benznidazole. researchgate.net | Overexpression of P-glycoprotein (Pgp) efflux pumps. researchgate.net |
Strategies to Overcome Resistance to T.cruzi Inhibitors
Overcoming the challenge of drug resistance in T. cruzi requires multifaceted approaches, ranging from the development of new chemical entities to the strategic use of existing drugs.
One major strategy is the use of combination therapy . Combining compounds that inhibit different metabolic pathways or have different mechanisms of action is a promising approach to increase efficacy and reduce the likelihood of resistance emerging. tandfonline.comnih.gov For example, combining benznidazole with the antimalarial drug chloroquine (B1663885) has been shown to be more effective at reducing T. cruzi infection in vitro than benznidazole alone. frontiersin.org
Another approach involves targeting the resistance mechanisms directly. The use of efflux pump inhibitors alongside a primary trypanocidal drug can restore its efficacy. frontiersin.orgnih.gov Compounds like verapamil, a calcium channel blocker, have been shown to inhibit P-glycoprotein pumps and can reverse resistance in some protozoan parasites. nih.gov
The development of new drug formulations and delivery systems is also a key strategy. tandfonline.comnih.gov Nanoparticle-based drug delivery can help overcome resistance mechanisms related to decreased drug uptake by facilitating entry into the parasite. nih.gov
Finally, the continued search for novel drug targets and inhibitors is paramount. Research into inhibitors of ergosterol (B1671047) biosynthesis, such as azole compounds, has been a major focus. mdpi.com Although repurposing existing antifungal azoles has had mixed success, they represent a class of compounds that act on a validated parasite-specific pathway. frontiersin.orgmdpi.com Identifying and validating new targets that are essential for the parasite's survival but absent in the host will pave the way for the next generation of Chagas disease treatments. tandfonline.com
Combination Chemotherapy Strategies Utilizing T.cruzi Inhibitors
Rationale for Combination Therapy
Current treatment for Chagas disease, caused by the parasite Trypanosoma cruzi, relies on monotherapy with nitroheterocyclic compounds like benznidazole (B1666585) (BZN) and nifurtimox (B1683997) (NFX). plos.orgasm.org However, these treatments present significant limitations, including variable efficacy, particularly in the chronic phase of the disease, and the emergence of drug-resistant parasite strains. asm.orgoup.combiorxiv.org Furthermore, the long duration of treatment often leads to adverse side effects, which can result in patients discontinuing the therapy. plos.orgnih.gov
Synergistic Interactions with Existing and Novel Anti-T.cruzi Agents
A cornerstone of combination chemotherapy is the principle of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. plos.org Numerous preclinical studies have demonstrated synergistic or additive interactions between existing drugs and novel compounds against T. cruzi.
Combinations of the standard drug, benznidazole (BZN), with various other agents have shown promising results. For instance, azole derivatives, which inhibit the parasite's sterol biosynthesis, have exhibited synergistic effects when combined with BZN. plos.orgplos.org Studies have shown that combining BZN with compounds like posaconazole (B62084), itraconazole (B105839), or ketoconazole (B1673606) enhances its anti-parasitic activity in experimental models. scielo.brplos.orgoup.com For example, the combination of BZN and posaconazole was more effective at reducing parasite levels and increasing survival in murine models than either drug alone. plos.org Similarly, combining BZN with itraconazole led to a more efficient elimination of parasites from the blood in infected mice. plos.org
Beyond azoles, other drug classes have also shown synergistic potential. The combination of BZN with the antiarrhythmic drug amiodarone, which disrupts the parasite's calcium homeostasis, has been shown to have a positive interaction. plos.org Another example is the combination of BZN with the antidepressant clomipramine (B1669221), which demonstrated a synergistic effect in suppressing parasitemia in both in vitro and in vivo models. frontiersin.orgresearchgate.net Additionally, combinations of BZN with repurposed drugs like the anti-malarial chloroquine (B1663885) and the anti-alcoholism drug disulfiram (B1670777) have shown significantly enhanced efficacy in preclinical studies. frontiersin.org
Novel compounds are also being explored in combination regimens. The arylimidamide DB766, when combined with BZN, resulted in a significant decrease in parasitemia and protected against mortality in mice. plos.org Similarly, combining BZN with a sulfone metabolite of fexinidazole (B1672616) (fex-SFN) led to faster parasite suppression and higher cure rates in a murine model of acute infection. nih.govnih.gov The exploration of these synergistic interactions is crucial for developing more effective and safer treatment protocols for Chagas disease.
Design and Evaluation of Rational Combination Regimens in Preclinical Models
The development of effective combination therapies relies on rigorous preclinical evaluation in relevant animal models. scielo.brtandfonline.com Murine models of both acute and chronic Chagas disease are essential for assessing the efficacy and potential toxicity of new drug combinations. tandfonline.commdpi.com These models allow researchers to study key parameters such as parasitemia levels, tissue parasite load, survival rates, and immunological responses. plos.orgplos.orgplos.org
The design of these preclinical studies often involves testing various dose combinations and treatment durations to identify the most effective and least toxic regimen. plos.orgplos.org For example, studies have evaluated the combination of benznidazole (BZN) with posaconazole using different daily doses of each drug for a set period. plos.org Similarly, the combination of BZN with itraconazole was tested to determine if it could reduce the number of treatment days required for parasite suppression. plos.org
A common approach is to use a fixed-ratio method to test different proportions of the combined drugs in vitro to identify synergistic, additive, or antagonistic interactions before moving to in vivo studies. frontiersin.orgfrontiersin.org Isobologram analysis is a graphical method frequently used to visualize and quantify these interactions. plos.orgnih.gov
Preclinical studies have successfully demonstrated the superiority of combination regimens over monotherapy. For instance, the combination of BZN and the sulfone metabolite of fexinidazole (fex-SFN) resulted in faster suppression of parasitemia and higher cure rates than BZN alone in an acute murine infection model. nih.govnih.gov Another study showed that a combination of BZN and aspirin (B1665792) administered during the acute phase prevented cardiovascular dysfunction in the chronic phase of the disease in mice. asm.org The combination of the prodrug E1224 (a ravuconazole (B1678830) prodrug) with BZN was also shown to be effective in a murine model, particularly when treatment was initiated early in the infection. dndi.orgasm.org These preclinical evaluations provide the necessary evidence to support the progression of promising combination therapies to clinical trials in humans. plos.orgscielo.br
Impact on Treatment Efficacy and Potential for Dose Reduction
A primary goal of combination chemotherapy is to enhance treatment efficacy, leading to higher cure rates and a reduction in the parasite burden. nih.govplos.org Preclinical studies have consistently shown that combination regimens can be more effective than monotherapy in treating T. cruzi infection. plos.orgplos.orgfrontiersin.org For example, combining suboptimal doses of benznidazole (BZN) with other compounds has often resulted in efficacy that is equivalent or even superior to the standard, optimal dose of BZN alone. asm.orgplos.org
The combination of BZN with the sulfone metabolite of fexinidazole (fex-SFN) led to cure rates of 83.3%, compared to 57.1% for BZN monotherapy in a murine model. nih.govnih.gov Similarly, the combination of BZN with allopurinol (B61711) significantly increased the cure rate in mice, with some combinations achieving up to a 100% cure rate, a drastic improvement over the suboptimal BZN doses used in the combination. asm.org In another study, the combination of BZN and clomipramine completely suppressed parasitemia during the acute phase, a significant improvement over BZN alone. frontiersin.org
A significant advantage of this enhanced efficacy is the potential for dose reduction. nih.govplos.org By combining drugs, it may be possible to use lower doses of each component, which can lead to a reduction in dose-dependent toxicity and side effects. asm.orgnih.gov This is particularly important for BZN, as its use is often limited by adverse reactions. nih.gov Studies have demonstrated that combinations of BZN with posaconazole, itraconazole, or aspirin can achieve significant anti-parasitic effects at lower doses of BZN than would be required if used as a monotherapy. plos.orgasm.orgplos.org The ability to reduce the dose of BZN without compromising efficacy is a critical step towards developing safer and more tolerable treatment regimens for Chagas disease. nih.govfrontiersin.org
Interactive Data Table: Efficacy of Combination Therapies in Preclinical Models
| Combination | Animal Model | Key Findings | Reference |
| Benznidazole + Posaconazole | Murine | More effective in reducing parasitemia and increasing survival than monotherapy. plos.org | plos.org |
| Benznidazole + Itraconazole | Murine | More efficient parasite elimination from blood compared to monotherapy. plos.org | plos.org |
| Benznidazole + Fexinidazole-SFN | Murine | Faster parasitemia suppression and higher cure rates (83.3% vs 57.1% for BZN alone). nih.govnih.gov | nih.govnih.gov |
| Benznidazole + Amiodarone | Murine | More effective in reducing peak parasitemia than monotherapies. asm.org | asm.org |
| Benznidazole + Clomipramine | Murine | Complete suppression of parasitemia in the acute phase. frontiersin.org | frontiersin.org |
| Benznidazole + Allopurinol | Murine | Significantly increased cure rates (up to 100% with certain combinations). asm.org | asm.org |
| Posaconazole + Tomatidine | Murine | Combination showed 80% suppression of peak parasitemia and 60% survival, compared to 20% survival for low-dose Posa alone. frontiersin.org | frontiersin.org |
Future Perspectives and Translational Challenges in T.cruzi Inhibitor Research
Development of Next-Generation T.cruzi Inhibitors with Improved Profiles
The development of new chemical entities with superior efficacy and safety profiles is a primary focus in Chagas disease drug discovery. dndi.org Researchers are moving beyond traditional scaffolds to identify and optimize novel inhibitors.
A promising area of research involves the optimization of existing drug classes. For instance, new-generation azoles, such as VNI and VFV, which target the parasite's sterol 14α-demethylase (CYP51), have shown curative effects in experimental models of both acute and chronic Chagas disease. nih.govtandfonline.com Structure-based drug design has been instrumental in generating these potent inhibitors. nih.gov Similarly, the optimization of a pyridine-based molecular scaffold, initially identified through a screen against Mycobacterium tuberculosis CYP51, has yielded orally bioavailable leads with significant anti-T. cruzi activity in vivo. nih.gov
Beyond azoles, other classes of compounds are being investigated. Tetrafluorophenoxymethyl ketone inhibitors of cruzain, a key cysteine protease in T. cruzi, are being optimized to improve their in vitro potency and in vivo pharmacokinetic properties. nih.gov Furthermore, a series of benzoxaborole compounds, including AN15368, have demonstrated 100% efficacy in curing mice and non-human primates infected with the parasite, with no significant side effects observed. drugtargetreview.com This compound targets the messenger RNA processing pathway in T. cruzi. drugtargetreview.com
Efforts are also underway to identify inhibitors with novel mechanisms of action to circumvent potential resistance to existing drug classes. acs.org The development of 4-aminopyridyl-based inhibitors of CYP51 represents a move towards potent and safe non-azole chemotypes. acs.org
Exploration of Novel Drug Targets and Untapped Parasite Vulnerabilities
Identifying and validating new therapeutic targets within T. cruzi is crucial for expanding the drug discovery pipeline and overcoming the limitations of current therapies. drugtargetreview.complos.org The parasite's complex biology presents numerous potential vulnerabilities that remain to be fully exploited.
One such target that has gained attention is cytochrome b, a component of the mitochondrial electron transport chain. plos.org The discovery of GNF7686, a small molecule inhibitor of T. cruzi, and the subsequent identification of cytochrome b as its target, has opened up a new avenue for drug development. plos.org This finding suggests that functional cytochrome b is essential for the parasite's propagation. plos.org
Other promising targets include enzymes involved in essential metabolic pathways. The parasite's ergosterol (B1671047) biosynthesis pathway has been a significant focus, with enzymes like sterol 14α-demethylase (CYP51), squalene (B77637) synthase (SQS), and farnesyl pyrophosphate synthase (FPPS) being investigated. nih.gov Cruzipain, a major cysteine protease, also remains a target of interest despite initial setbacks with some inhibitors. nih.govfrontiersin.org
Furthermore, researchers are exploring unique parasite-specific pathways and proteins. The signal transduction pathway, particularly cAMP signaling and phosphodiesterases (PDEs), has been proposed as a novel therapeutic target. conicet.gov.ar Amino acid transporters, such as proline and polyamine permeases, which are absent in the human host, also represent attractive targets. conicet.gov.ar Other potential targets under investigation include the purine (B94841) salvage pathway, the ubiquitin-proteasome system, topoisomerase II, and protein kinase CLK1. tandfonline.comtandfonline.com The validation of these targets is a critical step in the drug development process. tandfonline.comtandfonline.com
Innovations in Drug Delivery Strategies for Enhanced Efficacy
Innovative drug delivery systems are being developed to improve the therapeutic index of existing and novel anti-T. cruzi compounds. mdpi.comdovepress.com These strategies aim to enhance drug solubility, stability, and bioavailability, while also enabling targeted delivery to parasite reservoirs and reducing host toxicity. mdpi.comdovepress.comfrontiersin.org
Nanotechnology-based formulations have shown considerable promise. mdpi.comdovepress.comfrontiersin.org Lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS) and nanostructured lipid carriers (NLCs), have been formulated for drugs like nifurtimox (B1683997) and benznidazole (B1666585) (BZN). mdpi.comscielo.br These formulations have demonstrated enhanced anti-T. cruzi activity in vitro and in vivo, with some achieving cure rates comparable to standard oral treatments. mdpi.com For instance, NLCs loaded with BZN showed increased efficacy against a BZN-resistant T. cruzi strain. scielo.br
Polymeric nanoparticles and nanocapsules are also being explored to encapsulate and deliver trypanocidal agents. mdpi.comxiahepublishing.com For example, nanocapsules containing the sesquiterpene lactone Lychnopholide (LYC) have shown high cure rates in both acute and chronic experimental infections, even against BZN-resistant strains. dovepress.comtandfonline.com These nanocarriers can improve the pharmacokinetic properties of the encapsulated drug and reduce toxicity. tandfonline.com
Other innovative approaches include the use of immuno-stimulant complexes (ISCOMs) and multiparticulate drug delivery systems (MDDS). frontiersin.orgfrontiersin.org ISCOMs can act as carriers for anti-trypanosomal drugs, while MDDS can modify the release kinetics of drugs like BZN to potentially reduce side effects. frontiersin.orgfrontiersin.org These advanced delivery systems hold the potential to overcome many of the challenges associated with conventional Chagas disease chemotherapy. mdpi.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Inhibitor Research
The integration of "omics" technologies is revolutionizing the field of T. cruzi drug discovery by providing a more holistic understanding of the parasite's biology and its interaction with host cells and drugs. bioaster.orgfrontiersin.org Genomics, proteomics, and metabolomics are powerful tools for identifying novel drug targets, elucidating mechanisms of action, and discovering biomarkers of treatment efficacy. bioaster.orgfrontiersin.org
Genomic and computational approaches are being used to perform genome-wide multidimensional data integration to prioritize drug targets. frontiersin.org By combining genomic, transcriptomic, metabolic, and protein structural data, researchers can identify candidate proteins with features that make them suitable for drug development. frontiersin.org This strategy has validated previously known targets and identified new potential candidates. frontiersin.org
Proteomics and metabolomics profiling of T. cruzi-infected cells treated with different drugs can provide insights into the metabolic pathways affected by the compounds. bioaster.org This information is valuable for understanding the mechanism of action of new inhibitors and for identifying potential resistance mechanisms.
Chemoinformatics and bioinformatics are also being combined to accelerate the discovery of new active compounds. plos.org Machine learning models, trained on data from high-throughput screens, can be used to virtually screen large compound libraries to identify potential hits. plos.org This approach has successfully identified compounds with in vivo activity in mouse models of Chagas disease. plos.org
Addressing Challenges in Preclinical to Clinical Translation
A significant hurdle in Chagas disease drug development is the translation of promising preclinical findings into successful clinical outcomes. dovepress.comdndi.orgnih.gov The failure of several drug candidates in clinical trials, despite showing efficacy in animal models, highlights the need for more predictive preclinical models and a better understanding of the factors that influence treatment response in humans. nih.govdndi.orgscielo.br
One of the major challenges is the disconnect between the pharmacokinetics and pharmacodynamics (PK/PD) of drugs in animal models and humans. nih.govtandfonline.com Mice, for example, often metabolize drugs much faster than humans, which can lead to an overestimation of the required dose in clinical trials. tandfonline.com A thorough PK/PD evaluation is therefore essential before translating results from preclinical studies. nih.gov
The genetic diversity of T. cruzi is another critical factor. tandfonline.comtandfonline.comnih.gov Different parasite strains, or Discrete Typing Units (DTUs), can exhibit varying susceptibility to drugs, which may contribute to the variable clinical efficacy observed in different geographical regions. tandfonline.comnih.gov It is therefore important to test new drug candidates against a panel of clinically relevant strains. tandfonline.com
The lack of reliable biomarkers for assessing parasitological cure is a major obstacle in clinical trials. dovepress.comnih.govdndi.org Current methods are often slow and may not accurately reflect the elimination of parasites from tissues. dndi.org The development of sensitive and specific biomarkers is a key priority to facilitate the clinical development of new drugs. dovepress.comnih.gov Furthermore, there is a need for more standardized and harmonized in vitro and in vivo models that better mimic the conditions of human infection. tandfonline.comdovepress.com
Strategic Partnerships and Collaborative Frameworks in Drug Discovery
The complex and resource-intensive nature of drug discovery for neglected tropical diseases like Chagas disease necessitates a collaborative approach. dndi.orgmdpi.comresearchgate.net Strategic partnerships between academic institutions, pharmaceutical companies, non-profit organizations, and government agencies are crucial for driving innovation and advancing new treatments through the development pipeline. mdpi.comresearchgate.net
Initiatives like the Drugs for Neglected Diseases initiative (DNDi) have played a pivotal role in fostering these collaborations. dndi.orgdndi.org DNDi works with a global network of partners to screen compound libraries, optimize lead compounds, and conduct clinical trials. dndi.orgdndi.org The "Open Chagas" project, for example, aims to create a collaborative R&D network in Latin America to discover and develop new drugs for Chagas disease. dndi.org
Public-private partnerships (PPPs) have become increasingly common, combining the specialized expertise of industry with the high-risk, high-reward research often undertaken in academia. researchgate.net These collaborations can provide the necessary resources and expertise to move promising drug candidates from the laboratory to the clinic. researchgate.net
Examples of successful collaborations include partnerships between DNDi and pharmaceutical companies like Shionogi and GSK, as well as academic institutions such as the University of Washington and the University of Dundee. dndi.orgdndi.org These frameworks facilitate the sharing of compound libraries, screening technologies, and expertise, ultimately accelerating the pace of drug discovery for Chagas disease. mdpi.comdndi.org
Q & A
Q. What in vitro models are commonly used to evaluate T. cruzi inhibitor efficacy, and what parameters define their reliability?
- Methodological Answer: In vitro models typically employ mammalian cell lines (e.g., Vero cells) infected with clinically relevant T. cruzi strains (e.g., CL Brener or K98). Key parameters include parasite-to-host-cell ratios, incubation periods, and quantification of intracellular amastigotes via microscopy or qPCR . Strain selection must account for genetic diversity; for example, CL Brener’s hybrid genome may influence drug-target interactions . Reproducibility requires standardized protocols for parasite culture, inhibitor dilution series, and controls for host-cell toxicity.
Q. How are pharmacokinetic (PK) and pharmacodynamic (PD) properties of T. cruzi inhibitors assessed in preclinical studies?
- Methodological Answer: PK/PD studies in murine models measure inhibitor bioavailability, half-life, and tissue distribution (e.g., heart or placental penetration) using HPLC or mass spectrometry. PD endpoints include parasitemia reduction (via hemocytometry or qPCR ) and histopathological analysis of target organs. Dose-response curves and time-kill assays are critical for establishing therapeutic windows. For example, L-arginine supplementation studies in mice used parasitemia curves and survival analysis (Mantel-Cox tests) to validate efficacy .
Q. What molecular targets are prioritized in T. cruzi inhibitor development, and how are they validated?
- Methodological Answer: Targets include enzymes in ergosterol biosynthesis (CYP51), redox metabolism (trypanothione reductase), and proteases (cruzipain). Validation involves CRISPR/Cas9 gene knockout, enzymatic inhibition assays, and structural modeling. Secretome analysis of T. cruzi-infected cells (e.g., via LC-MS/MS) identifies extracellular proteins like trans-sialidases, which are potential targets for monoclonal antibodies or small molecules .
Advanced Research Questions
Q. How do researchers address contradictions between in vitro potency and in vivo efficacy of T. cruzi inhibitors?
- Methodological Answer: Discrepancies often arise from poor drug penetration into infection reservoirs (e.g., cardiac tissue) or host metabolic differences. Advanced models include:
- Placental transmission models : Evaluates inhibitor efficacy in preventing congenital T. cruzi transfer, using qPCR for parasite load and histology for placental damage .
- Immunocompromised hosts : HIV/T. cruzi co-infection models assess drug performance under altered immune responses .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrates in vitro IC₅₀ values with in vivo PK data to predict dosing regimens .
Q. What computational and experimental strategies resolve strain-specific differences in inhibitor susceptibility?
- Methodological Answer: Strain variability (e.g., TcI vs. TcVI DTUs) necessitates:
- Multiplex qPCR : To quantify strain-specific parasitic loads and monitor inhibitor resistance .
- Comparative genomics : Identify mutations in drug targets (e.g., CYP51) across strains using CL Brener’s annotated genome .
- Proteomic profiling : Compare secretomes of resistant and susceptible strains to identify compensatory pathways .
Q. How can researchers design robust assays to evaluate combination therapies for Chagas disease?
- Methodological Answer: Synergy studies use checkerboard assays or isobologram analysis to quantify interactions between inhibitors (e.g., benznidazole + posaconazole). Endpoints include:
- Parasite clearance time : Measured via limiting dilution assays .
- Mitochondrial membrane potential assays : To detect subpopulations of persister parasites.
- Long-term relapse models : Monitor recrudescence after treatment cessation using immunosuppression protocols .
Data Analysis & Reproducibility
Q. What statistical methods are essential for analyzing high-throughput screens of T. cruzi inhibitors?
- Methodological Answer: High-content imaging data (e.g., amastigote counts) require normalization to controls and batch-effect correction. Machine learning algorithms (e.g., random forests) prioritize hit compounds by integrating potency, selectivity, and toxicity data. For in vivo studies, mixed-effects models account for inter-animal variability, and survival analysis uses Kaplan-Meier curves with log-rank tests .
Q. How can researchers ensure reproducibility in inhibitor studies given T. cruzi’s genetic heterogeneity?
- Methodological Answer:
- Strain authentication : Use multilocus sequence typing (MLST) or satellite DNA qPCR to verify strain identity .
- Data provenance frameworks : Tools like the T. cruzi Semantic Provenance Store (SPSE) track experimental conditions, protocols, and raw data, enabling cross-study comparisons .
- Open-access datasets : Share dose-response curves and genomic metadata in repositories like ChEMBL or TriTrypDB.
Ethical & Translational Considerations
Q. What biomarkers are validated for monitoring T. cruzi inhibitor efficacy in clinical trials?
- Methodological Answer: Biomarkers include:
- Parasite-derived DNA : Detected via ultrasensitive PCR (PAXgene blood DNA tubes) with CV% <15% for reliability .
- Host inflammatory markers : Cytokine profiling (e.g., IL-6, TNF-α) via Luminex assays correlates with treatment response .
- Cardiac MRI : Detects fibrosis reduction in chronic Chagas patients.
Q. How do researchers balance mechanistic studies with translational relevance in inhibitor development?
- Methodological Answer: Prioritize targets with conserved roles across strains and lifecycle stages (e.g., amastigote-specific pathways). Use humanized mouse models or 3D organoids to mimic human disease. Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during preclinical optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
